7-Oxo-ganoderic acid Z
Description
This compound has been reported in Ganoderma lucidum with data available.
from the mushroom Ganoderma lucidum; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23-24,32H,8-9,11-17H2,1-7H3,(H,33,34)/b19-10+/t18-,20-,23+,24+,28-,29-,30+/m1/s1 |
InChI Key |
ZNDCXCGTAALLTP-DKYKKQJNSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of 7-Oxo-ganoderic Acid Z: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Oxo-ganoderic acid Z is a lanostane-type triterpenoid identified from the medicinal mushroom genus Ganoderma. This guide provides a comprehensive overview of the available scientific data on its discovery, isolation, and preliminary characterization. While specific quantitative biological data and detailed signaling pathway analysis for this compound are still emerging, this document consolidates the existing knowledge, drawing parallels from closely related compounds to provide a foundational understanding for future research and drug development endeavors.
Introduction
Ganoderma, a genus of polypore mushrooms, has been a cornerstone of traditional medicine for centuries, particularly in Asia. The fruiting bodies of these fungi are rich in a diverse array of bioactive secondary metabolites, among which the triterpenoids, specifically ganoderic acids, are of significant interest for their therapeutic potential. This compound is one such compound, belonging to the highly oxygenated lanostane-type triterpenoids.[1] This guide aims to provide a detailed technical overview of the discovery and isolation of this specific molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₄₆O₄ | [1] |
| Molecular Weight | 470.70 g/mol | [1] |
| CAS Number | 929248-72-6 | [1] |
| Appearance | Not specified in literature | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Discovery and Source
This compound has been isolated from the ethanol extract of the fruiting bodies of Ganoderma theaecolum.[2] This species, along with the more commonly known Ganoderma lucidum, is a source of a variety of lanostane triterpenoids.[1][2] The initial discovery and structure elucidation were accomplished through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocols: Isolation and Purification
While a detailed, step-by-step protocol for the exclusive isolation of this compound is not available in the current literature, a general methodology can be inferred from the studies on the isolation of triterpenoids from Ganoderma theaecolum.[2] The following is a generalized workflow based on these findings.
Extraction
-
Preparation of Fungal Material : Dried and powdered fruiting bodies of Ganoderma theaecolum are used as the starting material.
-
Solvent Extraction : The powdered material is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure maximum yield of the triterpenoid-rich fraction.
-
Concentration : The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic separations to isolate the individual triterpenoids.
-
Silica Gel Column Chromatography : The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
ODS Column Chromatography : Fractions containing compounds of interest are further purified on an Octadecylsilyl (ODS) reversed-phase column. Elution is typically performed with a methanol-water gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC) : The final purification of this compound is achieved using preparative HPLC, often on a C18 column with a mobile phase consisting of acetonitrile and water.
Spectroscopic Data
The structural elucidation of this compound was performed using a combination of spectroscopic techniques. While the complete raw data is not publicly available, the key methods used for characterization are listed below. A comprehensive compilation of NMR and MS data for a wide range of ganoderic acids can be found in specialized reviews, which can serve as a reference for researchers.
| Spectroscopic Technique | Application |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the carbon-hydrogen framework and stereochemistry. |
| - ¹H NMR | Provides information on the proton environment in the molecule. |
| - ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| - 2D NMR (COSY, HMQC, HMBC) | Used to establish connectivity between protons and carbons. |
Biological Activity and Quantitative Data
Research into the specific biological activities of this compound is still in its early stages. However, many ganoderic acids exhibit a range of pharmacological effects, including anti-inflammatory, anti-tumor, and enzyme-inhibitory activities.
Currently, there is no specific IC₅₀ value reported for this compound in the literature. However, for the structurally similar compound 7-Oxo-ganoderic acid Z2 , an IC₅₀ value has been determined.
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| 7-Oxo-ganoderic acid Z2 | H460 (Human lung cancer) | Anti-tumor | 43.1 | [2] |
This data suggests that the 7-oxo functionality on the ganoderic acid scaffold may contribute to cytotoxic activity against cancer cell lines. Further studies are required to determine the specific bioactivities and potency of this compound.
Putative Signaling Pathway
Ganoderic acids are known to modulate various cellular signaling pathways, with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways being prominent targets.[1] While the direct interaction of this compound with these pathways has not been explicitly demonstrated, a putative mechanism of action can be proposed based on the known activities of other ganoderic acids.
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate these pathways, leading to the production of pro-inflammatory cytokines. Ganoderic acids are thought to inhibit this cascade, thereby exerting their anti-inflammatory effects.
Conclusion and Future Directions
This compound is a member of the pharmacologically significant family of ganoderic acids. While its discovery and basic characterization have been established, there is a clear need for further research to fully elucidate its therapeutic potential. Future studies should focus on:
-
Development of a standardized and high-yield isolation protocol.
-
Comprehensive biological screening to determine its specific pharmacological activities.
-
Quantitative assessment of its potency (e.g., IC₅₀, EC₅₀) in various in vitro and in vivo models.
-
Detailed mechanistic studies to confirm its interaction with specific signaling pathways.
The information compiled in this guide serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery, providing a solid foundation for advancing the scientific understanding of this compound.
References
7-Oxo-Ganoderic Acid Z (C30H46O4): A Technical Guide for Researchers
An In-depth Examination of a Bioactive Triterpenoid from Ganoderma lucidum
Abstract
7-Oxo-ganoderic acid Z, a lanostane-type triterpenoid with the molecular formula C30H46O4, is a constituent of the medicinal mushroom Ganoderma lucidum (Reishi). This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its known biological activities, putative mechanisms of action, and relevant experimental methodologies. While specific quantitative data and detailed mechanistic studies on this compound are limited in publicly available literature, this guide consolidates the existing information and draws parallels from closely related ganoderic acids to provide a foundational understanding for future research.
Introduction
Ganoderma lucidum has been a cornerstone of traditional medicine in Asia for centuries, valued for its diverse therapeutic properties. Modern phytochemical investigations have identified a plethora of bioactive compounds within this fungus, with triterpenoids, particularly ganoderic acids, being a major focus of scientific inquiry. These compounds are biosynthesized via the mevalonate/isoprenoid pathway and are recognized for their potential anti-inflammatory, antioxidant, and anti-cancer activities. This compound is one such triterpenoid, though it remains less characterized than other prominent ganoderic acids like Ganoderic Acid A. This guide aims to collate the available information on this compound and provide a framework for its further investigation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C30H46O4 |
| Molecular Weight | 470.68 g/mol |
| IUPAC Name | (2E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
| CAS Number | 929248-72-6 |
| Appearance | Not specified in available literature |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and DMSO |
Biological Activities and Quantitative Data
Direct quantitative data on the biological activities of this compound are scarce in the reviewed literature. However, studies on closely related compounds provide valuable insights into its potential efficacy.
| Compound | Biological Activity | Cell Line | Assay | Result |
| 7-Oxo-ganoderic acid Z2 | Anti-tumor | H460 (Human lung cancer) | MTT Assay | IC50: 43.1 µmol/L[1] |
Note: The provided IC50 value is for 7-Oxo-ganoderic acid Z2, a closely related compound. Further studies are required to determine the specific activity of this compound.
Ganoderic acids, as a class, are known to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. It is plausible that this compound shares these properties.
Signaling Pathways
While the precise interactions of this compound with cellular signaling pathways have not been elucidated, the activities of other ganoderic acids suggest potential involvement in the following pathways:
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Many ganoderic acids have been shown to inhibit the activation of NF-κB. A proposed general mechanism is the inhibition of IκBα phosphorylation and degradation, which prevents the translocation of the p65/p50 NF-κB dimer to the nucleus.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Ganoderic acids have been reported to modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.
Caption: Putative modulation of the MAPK/ERK signaling pathway by this compound.
Experimental Protocols
Extraction and Isolation of Ganoderic Acids
This protocol provides a general framework for the extraction and purification of ganoderic acids from Ganoderma lucidum.
Caption: General workflow for the extraction and isolation of ganoderic acids.
Methodology:
-
Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a suitable organic solvent, such as ethanol or methanol, typically using a Soxhlet apparatus or maceration.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform/methanol or hexane/ethyl acetate) to separate different fractions.
-
Purification: Fractions containing the desired ganoderic acids are further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
Structural Elucidation: The purity and structure of the isolated compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., H460) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO and diluted in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (medium with the solvent) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Conclusion and Future Directions
This compound is a promising, yet understudied, bioactive compound from Ganoderma lucidum. While its specific biological activities and mechanisms of action are not well-defined, the existing knowledge on related ganoderic acids suggests its potential as an anti-inflammatory and anti-cancer agent. Future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological evaluation.
-
Quantitative Biological Assays: Conducting a battery of in vitro assays to determine its IC50 values against a panel of cancer cell lines and its efficacy in relevant anti-inflammatory models.
-
Mechanistic Studies: Elucidating the specific molecular targets and its precise effects on key signaling pathways, such as NF-κB and MAPK.
-
In Vivo Studies: Evaluating the therapeutic potential of this compound in appropriate animal models of cancer and inflammatory diseases.
A more thorough investigation of this compound will contribute to a deeper understanding of the therapeutic potential of Ganoderma lucidum and may lead to the development of novel drug candidates.
References
Unveiling the Therapeutic Potential of 7-Oxo-ganoderic Acid Z: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of 7-Oxo-ganoderic acid Z, a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document summarizes the current understanding of its anti-inflammatory, antioxidant, and anti-cancer activities, drawing upon available data for the compound and its close structural analogs. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.
Core Pharmacological Properties
This compound is a member of the ganoderic acid family, which is well-documented for a range of therapeutic effects. While specific quantitative data for this compound is limited in publicly available literature, the activities of closely related compounds and the general behavior of Ganoderma triterpenoids provide a strong indication of its potential. The primary pharmacological activities are centered around the modulation of key signaling pathways involved in inflammation and cancer.[1]
Quantitative Data
Direct quantitative pharmacological data for this compound remains to be fully elucidated in published studies. However, data for the structurally similar compound, 7-Oxo-ganoderic acid Z2, offers valuable insight into the potential potency of this class of molecules.
| Compound | Pharmacological Activity | Cell Line | Assay | IC50 Value |
| 7-Oxo-ganoderic acid Z2 | Anti-cancer | H460 (Human lung cancer) | MTT Assay | 43.1 µmol/L[2] |
Mechanism of Action: Signaling Pathway Modulation
Current research indicates that the pharmacological effects of this compound and related ganoderic acids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are critical regulators of the cellular response to inflammatory stimuli and are often dysregulated in chronic inflammatory diseases and cancer.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.
Ganoderic acids have been shown to inhibit this pathway, and it is proposed that this compound acts similarly. The likely mechanism involves the inhibition of IKK, which in turn prevents the phosphorylation and degradation of IκBα. This keeps NF-κB in its inactive cytoplasmic state, thereby downregulating the expression of inflammatory mediators.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these kinases by various extracellular stimuli leads to the phosphorylation and activation of transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which in turn regulate the expression of genes involved in inflammation and cell proliferation.
Ganoderic acids have been observed to inhibit the phosphorylation of key MAPK members, including ERK, JNK, and p38. It is hypothesized that this compound interferes with the upstream kinases that activate these MAPKs, thereby preventing the downstream activation of transcription factors and the subsequent expression of target genes.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the pharmacological properties of this compound.
MTT Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of a compound on cultured cells and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Human cancer cell line (e.g., H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Anti-inflammatory Assay (Measurement of NO, TNF-α, and IL-6)
This protocol describes the measurement of key inflammatory mediators produced by macrophages upon stimulation with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6. The inhibitory effect of a compound on the production of these mediators can be quantified.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
LPS from E. coli
-
This compound stock solution (in DMSO)
-
Griess reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Nitric Oxide (NO) Measurement:
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
TNF-α and IL-6 Measurement:
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
If a dose-response is observed, calculate the IC50 values.
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This protocol is for detecting the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Following protein separation by gel electrophoresis, proteins are transferred to a membrane and probed with antibodies specific to the target protein and its phosphorylated form.
Materials:
-
RAW 264.7 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed and treat cells with this compound and/or LPS as described in the anti-inflammatory assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the pharmacological properties of this compound.
Conclusion
This compound is a promising bioactive compound with potential anti-inflammatory and anti-cancer properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. While further research is required to establish specific quantitative data and detailed molecular interactions, the information presented in this guide provides a solid foundation for future investigations. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to further explore the therapeutic potential of this and other related natural products.
References
An In-depth Technical Guide to 7-Oxo-ganoderic acid Z
CAS Number: 929248-72-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxo-ganoderic acid Z is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi.[1] As a member of the extensive family of ganoderic acids, this compound has garnered scientific interest for its diverse pharmacological activities. Triterpenoids from Ganoderma species are recognized for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and antioxidant effects.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, biological activities, and mechanisms of action, with detailed experimental protocols for its evaluation.
Chemical Properties
This compound is a highly oxygenated tetracyclic triterpenoid. Its core structure is based on the lanostane skeleton.
| Property | Value | Reference |
| CAS Number | 929248-72-6 | [1] |
| Molecular Formula | C₃₀H₄₆O₄ | [1] |
| Molecular Weight | 470.70 g/mol | [1] |
| IUPAC Name | (E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | [2] |
| Class | Triterpenoid | [1][2] |
Biological Activities and Quantitative Data
This compound has been investigated for several biological activities, positioning it as a compound of interest for further pharmacological development.[1]
Anti-Tumor Activity
While specific data for this compound is limited, related compounds from Ganoderma show significant anti-proliferative effects. For instance, a structurally similar compound, 7-Oxo-ganoderic acid Z2, has demonstrated inhibitory activity against lung cancer cells.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 7-Oxo-ganoderic acid Z2 | H460 (Human lung cancer) | MTT | 43.1 | [3] |
Anti-Mycobacterial Activity
This compound has been identified as a natural product with activity against Mycobacterium tuberculosis.[4] While specific Minimum Inhibitory Concentration (MIC) values for this particular compound are not detailed in the currently available literature, related lanostane triterpenoids from Ganoderma species have shown potent activity. For example, a semi-synthetic derivative of a natural anti-TB lanostane exhibited an MIC of 0.313 µg/mL against the virulent H37Rv strain.[5]
| Compound | Strain | Assay | MIC (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis | N/A | Data not available | [4] |
| Lanostane Triterpenoid Derivative (GA003) | M. tuberculosis H37Rv | MABA | 0.313 | [5] |
| Lanostane Triterpenoid Derivative (GA003) | M. tuberculosis XDR Strains | MABA | 0.313 - 1.25 | [5] |
Anti-Inflammatory and Antioxidant Activities
This compound is known to modulate inflammatory pathways and exhibit antioxidant properties.[1] The mechanism is believed to involve the inhibition of key signaling molecules like NF-κB and the MAPK pathways.[1] Specific EC₅₀ or IC₅₀ values for these activities are not yet published.
Signaling Pathways and Mechanism of Action
This compound is reported to exert its biological effects by modulating key cellular signaling pathways that are central to inflammation and cell proliferation, namely the NF-κB and MAPK pathways.[1]
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ganoderic acids typically inhibit this pathway, preventing NF-κB activation.[6][7]
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and stress response. It typically consists of three main kinase tiers: ERK, JNK, and p38. Aberrant activation of these pathways is common in cancer and inflammatory conditions. This compound is thought to interfere with the phosphorylation cascade within the MAPK pathway, leading to a reduction in the inflammatory and proliferative responses.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological activities of this compound.
General Experimental Workflow
A typical workflow for evaluating the bioactivity of a natural product like this compound involves a series of steps from initial screening to mechanistic studies.
Anti-Tumor Activity: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.
-
Cell Culture: Culture human cancer cells (e.g., H460) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.
Anti-Mycobacterial Activity: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is commonly used to determine the MIC of compounds against M. tuberculosis.
-
Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50.
-
Plate Preparation: Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a drug-free control and a sterile control.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Mix it with 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.
-
Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of the compound.
-
Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the compound at various concentrations to the wells.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well. Include a control with methanol instead of the sample. Ascorbic acid can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the EC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.
Conclusion
This compound, a triterpenoid from Ganoderma lucidum, demonstrates a range of promising biological activities, including anti-tumor, anti-mycobacterial, anti-inflammatory, and antioxidant effects. Its mechanism of action appears to be linked to the modulation of fundamental cellular signaling pathways such as NF-κB and MAPK. While quantitative data for this specific compound is still emerging, the information available for closely related ganoderic acids underscores its potential as a lead compound for drug discovery. Further in-depth studies are warranted to fully elucidate its therapeutic potential, establish precise efficacy and safety profiles, and explore its utility in preclinical models of human diseases.
References
- 1. This compound | 929248-72-6 | EMB24872 [biosynth.com]
- 2. This compound | C30H46O4 | CID 71461154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Oxo-ganoderic acid Z2 | CAS:1446104-52-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | 抗结核分支杆菌剂 | MCE [medchemexpress.cn]
- 5. Semisynthetic modifications of antitubercular lanostane triterpenoids from Ganoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 7-Oxo-ganoderic acid Z in Ganoderma lucidum using High-Performance Liquid Chromatography
Abstract
This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of 7-Oxo-ganoderic acid Z, a bioactive triterpenoid found in the medicinal mushroom Ganoderma lucidum. This method is suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of Ganoderma lucidum extracts and derived products. The protocol herein provides detailed procedures for sample preparation, chromatographic conditions, and method validation parameters, ensuring accurate and reproducible results.
Introduction
Ganoderma lucidum, commonly known as Reishi or Lingzhi, has a long history of use in traditional medicine, particularly in Asia. Its therapeutic effects are attributed to a rich diversity of secondary metabolites, among which the triterpenoids, specifically ganoderic acids, are of significant interest. These compounds have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.
This compound is a specific lanostanoid triterpene isolated from Ganoderma lucidum. It is of particular interest to researchers for its potential therapeutic applications. Accurate quantification of this and other ganoderic acids is crucial for the standardization of raw materials, quality control of finished products, and for furthering research into their pharmacological mechanisms. This document provides a detailed HPLC method for the reliable quantification of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from Ganoderma lucidum samples.
Caption: Experimental workflow for the quantification of this compound.
Experimental Protocols
Sample Preparation
-
Grinding: Dry the fruiting bodies or mycelia of Ganoderma lucidum at 60°C to a constant weight and grind into a fine powder (80-100 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 50 mL of methanol and perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Filtration: After extraction, filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Conditions
-
Instrument: Agilent 1260 Infinity HPLC system or equivalent.[1][2]
-
Column: Zorbax SB-C18 column (4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase:
-
Gradient Elution:
Time (min) % A % B 0 20 80 20 40 60 40 60 40 50 80 20 55 20 80 | 60 | 20 | 80 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.[3]
-
Injection Volume: 10 µL.
Standard Preparation
-
Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol to prepare a stock solution of 1.0 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1.0 to 100 µg/mL.
Method Validation Data
While specific validation data for this compound is not widely published, the following tables present representative validation parameters for other ganoderic acids, which are expected to be similar for this compound under the described conditions.
Table 1: Linearity, LOD, and LOQ of Representative Ganoderic Acids
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Ganoderic Acid A | 0.5 - 100 | > 0.999 | 0.15 | 0.5 |
| Ganoderic Acid B | 0.5 - 100 | > 0.999 | 0.12 | 0.4 |
| Ganoderic Acid C2 | 1.0 - 120 | > 0.999 | 0.20 | 0.6 |
| Ganoderic Acid D | 1.0 - 120 | > 0.999 | 0.18 | 0.55 |
Data presented are representative values based on published methods for similar compounds.
Table 2: Precision and Accuracy of Representative Ganoderic Acids
| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (Recovery, %) |
| Ganoderic Acid A | < 2.0 | < 3.0 | 98.5 - 102.1 |
| Ganoderic Acid B | < 2.0 | < 3.0 | 97.9 - 101.5 |
| Ganoderic Acid C2 | < 2.5 | < 3.5 | 98.2 - 102.5 |
| Ganoderic Acid D | < 2.5 | < 3.5 | 97.5 - 101.8 |
Data presented are representative values based on published methods for similar compounds.[3][4]
Signaling Pathway Context
While this application note focuses on the analytical methodology, it is important to note the biological context of this compound. Triterpenoids from Ganoderma lucidum are known to modulate various signaling pathways. The diagram below provides a simplified overview of potential pathways influenced by these compounds, highlighting their relevance in drug discovery.
Caption: Simplified signaling pathways potentially modulated by ganoderic acids.
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in Ganoderma lucidum. The protocol is straightforward and utilizes standard analytical instrumentation. This method can be readily implemented in quality control laboratories and research settings to ensure the consistency and potency of Ganoderma-based products and to facilitate further pharmacological investigations.
References
Application Notes & Protocols: UPLC-MS/MS Analysis of 7-Oxo-ganoderic acid Z
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxo-ganoderic acid Z is a bioactive triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi.[1][2] This compound, with the chemical formula C₃₀H₄₆O₄ and a molecular weight of 470.70 g/mol , has garnered significant interest within the scientific community due to its potential pharmacological activities.[1][2] Research suggests that this compound, along with other ganoderic acids, contributes to the therapeutic effects of Ganoderma lucidum, which include the modulation of inflammatory pathways and potential anti-tumor properties.[1][3] Specifically, ganoderic acids have been shown to interact with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the quantification of this compound in various matrices, including raw fungal material, extracts, and biological samples.[4] This document provides detailed application notes and protocols for the analysis of this compound.
Quantitative Data Summary
The following tables summarize typical parameters for the UPLC-MS/MS analysis of ganoderic acids, which can be adapted and optimized for this compound.
Table 1: UPLC-MS/MS Method Parameters (Illustrative)
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 - 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temp. | 120 - 150 °C |
| Desolvation Temp. | 350 - 550 °C |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
Table 2: Illustrative Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Table 3: Predicted MS/MS Transitions for this compound
Based on its structure and common fragmentation patterns of similar triterpenoids, the following Multiple Reaction Monitoring (MRM) transitions can be used as a starting point for method development. The precursor ion in negative mode would be [M-H]⁻ at m/z 469.3.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| 469.3 | Fragment 1 | 20-30 |
| 469.3 | Fragment 2 | 30-40 |
Note: The optimal product ions and collision energies must be determined experimentally by infusing a standard solution of this compound.
Experimental Protocols
Sample Preparation: Extraction from Ganoderma lucidum
This protocol outlines a general procedure for the extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
Ethanol (95%) or Methanol
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Methanol (LC-MS grade)
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Weigh 1.0 g of the powdered Ganoderma lucidum into a 50 mL conical tube.
-
Add 20 mL of 95% ethanol to the tube.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a round-bottom flask.
-
Repeat the extraction process (steps 2-5) two more times with fresh solvent.
-
Combine all the supernatants.
-
Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at 40 °C until a dry residue is obtained.
-
Reconstitute the dried extract in 5 mL of LC-MS grade methanol.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.
UPLC-MS/MS Analysis Protocol
This protocol describes the instrumental analysis of the prepared extract.
Procedure:
-
Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.
-
Prepare a standard curve by serially diluting a stock solution of this compound in methanol to achieve a range of concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
Inject the standards, followed by the prepared samples and quality control (QC) samples.
-
Acquire data using the MRM mode with the optimized transitions for this compound.
-
Process the data using the instrument's software to generate a calibration curve and quantify the amount of this compound in the samples.
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS Experimental Workflow for this compound.
Signaling Pathway Diagrams
Ganoderic acids have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. While the precise interactions of this compound are still under investigation, the following diagrams illustrate the generally accepted mechanisms of inhibition by ganoderic acids.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Inhibition of the MAPK Signaling Pathway by this compound.
References
- 1. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ganoderma-market.com [ganoderma-market.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ethanol Extraction of 7-Oxo-ganoderic acid Z from Ganoderma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the extraction of 7-Oxo-ganoderic acid Z, a bioactive triterpenoid, from the medicinal mushroom Ganoderma lucidum. The methodologies described are based on established ethanol extraction techniques for ganoderic acids.
Introduction
This compound is a triterpenoid compound isolated from Ganoderma lucidum, a mushroom renowned in traditional medicine.[1][2][3] This compound, along with other ganoderic acids, is of significant interest to researchers due to its potential pharmacological activities, including the modulation of inflammatory and oxidative stress pathways.[1] Specifically, this compound has been noted to interact with key signaling pathways such as NF-κB and MAPK.[1] The initial and critical step in studying these compounds is their efficient extraction and purification from the fungal material. Ethanol-based extraction is a widely used method for obtaining triterpenoids from Ganoderma.[2][4][5]
Data on Ethanol Extraction of Ganoderic Acids
The following table summarizes quantitative data from various studies on the ethanol extraction of ganoderic acids from Ganoderma lucidum. It is important to note that these parameters are not exclusively for this compound but provide a valuable reference for optimizing its extraction.
| Parameter | Value | Ganoderic Acid Studied | Source |
| Ethanol Concentration | 95% (v/v) | General Ganoderic Acids | [2][4] |
| 80 wt% | Ganoderic Acid A | [6] | |
| 100% | Ganoderic Acid H | [7] | |
| 74% | Total Triterpenoids | [8] | |
| 25% | General Ganoderic Acids | [9] | |
| Extraction Temperature | 80°C | General Ganoderic Acids | [2] |
| 60.22°C | Ganoderic Acid H | [7] | |
| 60°C | General Ganoderic Acids | [4] | |
| Room Temperature | General Ganoderic Acids | [9] | |
| Extraction Duration | 6.00 hours | Ganoderic Acid H | [7] |
| 2 hours | General Ganoderic Acids | [4] | |
| 10 hours | General Ganoderic Acids | [9] | |
| 69 minutes (Ultrasound-assisted) | Total Triterpenoids | [8] | |
| Solid-to-Liquid Ratio | 1:20 (g/mL) | General Ganoderic Acids | [4] |
| 1:1.5 ( kg/L ) | General Ganoderic Acids | [2] | |
| 1:32 (g/mL) | Ganoderic Acid Σ | [10] | |
| 61 mL/g | Total Triterpenoids | [8] | |
| Yield (Example) | 2.09 mg/g powder (Ganoderic Acid H) | Ganoderic Acid H | [7] |
| 35% (Total yield of Ganoderic Acid A) | Ganoderic Acid A | [6] |
Experimental Protocols
The following is a generalized, multi-step protocol for the ethanol extraction and subsequent purification of this compound from Ganoderma lucidum fruiting bodies.
Part 1: Ethanol Extraction
-
Preparation of Ganoderma Material:
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Grind the fruiting bodies into a fine powder using a pulverizer.
-
Pass the powder through a 60-mesh sieve to ensure uniformity.[4]
-
-
Solvent Extraction:
-
Filtration and Concentration:
-
After extraction, filter the mixture through an 8-layer gauze to remove the solid residue.[4]
-
Centrifuge the supernatant at 5000 x g for 20 minutes at 4°C to remove finer particles.[4]
-
Concentrate the resulting supernatant under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Part 2: Purification of this compound
The crude extract contains a mixture of various compounds. Further purification is necessary to isolate this compound.
-
Silica Gel Column Chromatography:
-
Reversed-Phase C-18 Column Chromatography:
-
High-Performance Liquid Chromatography (HPLC):
Visualizations
Below are diagrams illustrating the experimental workflow and a relevant biological pathway.
References
- 1. biosynth.com [biosynth.com]
- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C30H46O4 | CID 71461154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderma lucidum Ethanol Extracts Enhance Re-Epithelialization and Prevent Keratinocytes from Free-Radical Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 7. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted extraction of neuroprotective antioxidants from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethanol Extract of Ganoderma lucidum Augments Cellular Anti-oxidant Defense through Activation of Nrf2/HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 7-Oxo-ganoderic acid Z from Fungal Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 7-Oxo-ganoderic acid Z, a bioactive triterpenoid, from fungal extracts, primarily from Ganoderma species. The methodologies outlined herein are compiled from established scientific literature and are intended to guide researchers in the isolation and purification of this compound for further study and development.
Introduction
This compound is a lanostane-type triterpenoid found in medicinal mushrooms of the Ganoderma genus, such as Ganoderma lucidum. This compound has garnered significant interest within the scientific community due to its potential pharmacological activities. As a bioactive molecule, obtaining high-purity this compound is crucial for accurate in vitro and in vivo studies, as well as for potential therapeutic applications. This protocol details a multi-step purification process involving extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Data Presentation
The purification of this compound is a multi-step process. The following table provides representative quantitative data for the purification of triterpenoids from Ganoderma species, illustrating the expected yield and purity at each stage of the process. Actual results may vary depending on the starting material and experimental conditions.
| Purification Step | Starting Material (Dry Weight) | Fraction Weight (g) | Triterpenoid Content (%) | Purity of this compound (%) | Yield of this compound (mg) |
| Crude Ethanol Extract | 1 kg | 50 | ~5-10 | <1 | - |
| Silica Gel Chromatography | 50 g | 5 | ~40-60 | ~5-15 | - |
| Reversed-Phase C18 Chromatography | 5 g | 0.5 | ~70-85 | ~50-70 | - |
| Preparative HPLC | 0.5 g | 0.02 | >95 | >98 | 20 |
Experimental Protocols
Preparation of Fungal Material
The fruiting bodies of Ganoderma lucidum should be dried in an oven at a temperature no higher than 60°C to preserve the integrity of the bioactive compounds. Once thoroughly dried, the fungal material should be ground into a fine powder (approximately 40-80 mesh) to increase the surface area for efficient extraction.
Extraction of Triterpenoids
This protocol utilizes an optimized ethanol extraction method to obtain the crude triterpenoid extract.
-
Materials:
-
Dried and powdered Ganoderma lucidum
-
95% Ethanol
-
Large glass flasks or beakers
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
Rotary evaporator
-
-
Procedure:
-
Weigh 1 kg of the dried fungal powder and place it into a large flask.
-
Add 10 L of 95% ethanol to the powder (solid-to-liquid ratio of 1:10 w/v).
-
Macerate the mixture at room temperature for 24 hours with constant agitation using a shaking incubator or magnetic stirrer.
-
After 24 hours, separate the ethanol extract from the solid residue by centrifugation at 4000 rpm for 15 minutes, followed by decantation.
-
Repeat the extraction process on the fungal residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Combine all the ethanol extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Silica Gel Column Chromatography
The crude extract is subjected to silica gel column chromatography for initial fractionation and removal of highly polar and non-polar impurities.
-
Materials:
-
Crude ethanol extract
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Solvents: Chloroform and Methanol (HPLC grade)
-
Fraction collector or collection tubes
-
-
Procedure:
-
Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, and 50:50 v/v).
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing triterpenoids.
-
Pool the fractions that show the presence of this compound and other similar triterpenoids.
-
Evaporate the solvent from the pooled fractions to obtain a triterpenoid-enriched fraction.
-
Reversed-Phase C18 Column Chromatography
Further purification of the triterpenoid-enriched fraction is achieved using reversed-phase C18 column chromatography.
-
Materials:
-
Triterpenoid-enriched fraction from silica gel chromatography
-
Reversed-phase C18 silica gel
-
Glass chromatography column
-
Solvents: Methanol and Water (HPLC grade)
-
Fraction collector or collection tubes
-
-
Procedure:
-
Pack the C18 silica gel into a chromatography column.
-
Dissolve the triterpenoid-enriched fraction in a small volume of methanol and load it onto the column.
-
Elute the column with a stepwise gradient of methanol and water. Start with a lower concentration of methanol (e.g., 50%) and gradually increase the methanol concentration (e.g., 60%, 70%, 80%, 90%, and 100%).
-
Collect fractions and monitor them by HPLC to identify those containing this compound.
-
Pool the fractions containing the target compound and evaporate the solvent.
-
Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step to obtain high-purity this compound is preparative HPLC.
-
Materials:
-
Partially purified fraction from C18 chromatography
-
Preparative HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm)
-
Solvents: Acetonitrile and Water with 0.1% Formic Acid (HPLC grade)
-
-
Procedure:
-
Dissolve the partially purified fraction in the mobile phase.
-
Set up the preparative HPLC system with a suitable mobile phase gradient. A typical gradient could be from 40% to 70% acetonitrile in water (both containing 0.1% formic acid) over 40 minutes.
-
Inject the sample onto the column.
-
Monitor the elution profile at a wavelength of 252 nm.
-
Collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using an analytical HPLC system and a reference standard if available.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the identity and purity of the final product using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
References
- 1. 7-Oxo-ganoderic acid Z2 | CAS:1446104-52-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C30H46O4 | CID 71461154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 7-Oxo-ganoderic acid Z
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro anti-inflammatory assays of 7-Oxo-ganoderic acid Z. The methodologies are based on established protocols for similar compounds, such as other ganoderic acids, and are intended to guide researchers in the preliminary assessment of this compound's anti-inflammatory potential.
Introduction
This compound is a triterpenoid compound that can be isolated from Ganoderma lucidum, a mushroom with a long history of use in traditional medicine. Various ganoderic acids have demonstrated a range of pharmacological activities, including anti-inflammatory effects.[1][2] The primary mechanism often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.[3][4] This document outlines the protocols to investigate the anti-inflammatory properties of this compound in a well-established in vitro model using lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation
The following table summarizes hypothetical quantitative data for the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages. This data is illustrative and serves as an example of expected outcomes from the described protocols.
| Concentration (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) |
| 0 (Control) | 100 ± 5 | 5 ± 2 | 4 ± 1 | 6 ± 2 |
| 0 (LPS only) | 98 ± 4 | 100 | 100 | 100 |
| 1 | 99 ± 5 | 85 ± 6 | 88 ± 5 | 90 ± 4 |
| 5 | 97 ± 3 | 65 ± 5 | 70 ± 4 | 72 ± 6 |
| 10 | 96 ± 4 | 45 ± 4 | 50 ± 3 | 55 ± 5 |
| 25 | 95 ± 5 | 25 ± 3 | 30 ± 4 | 35 ± 3 |
| 50 | 80 ± 6 | 15 ± 2 | 20 ± 2 | 22 ± 3 |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.[5]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells should be subcultured every 2-3 days to maintain logarithmic growth. Detach cells using a cell scraper.
Cytotoxicity Assay (MTT Assay)
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[6]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.
Measurement of Nitric Oxide (NO) Production
LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/mL and allow them to adhere for 12 hours.[7]
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 18-24 hours.[7]
-
Griess Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Calculate the NO concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines (ELISA)
This compound's effect on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Treatment: Follow the same seeding, pre-treatment, and stimulation protocol as for the NO production assay.
-
Supernatant Collection: After the 18-24 hour incubation period, collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
To elucidate the mechanism of action, the effect of this compound on the NF-κB and MAPK signaling pathways can be investigated by Western blotting.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK, and a loading control like β-actin or GAPDH).
-
Detection: Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK signaling pathway.
References
- 1. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effects of Ganoderic acid A on NF-κB-mediated inflammatory response in caerulein-stimulated pancreatic acinar cells [signavitae.com]
- 5. Anti-inflammatory activity assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Oxo-ganoderic acid Z Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of cell cultures for treatment with 7-Oxo-ganoderic acid Z, a bioactive triterpenoid derived from the mushroom Ganoderma lucidum. This compound and its derivatives have garnered significant interest for their potential anti-cancer and anti-inflammatory properties. The methodologies outlined below are essential for investigating the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Introduction
This compound belongs to the family of ganoderic acids, which are known to modulate various cellular processes, including cell proliferation, apoptosis, and inflammation. Research suggests that the anti-cancer effects of ganoderic acids are mediated through the regulation of key signaling pathways such as NF-κB and MAPK.[1] These pathways are crucial in maintaining cellular homeostasis, and their dysregulation is often associated with cancer development and progression. The protocols provided herein describe methods to assess cell viability and to elucidate the molecular mechanisms of this compound-induced apoptosis.
Data Presentation
The following tables summarize the cytotoxic effects of 7-Oxo-ganoderic acid Z2 and the closely related Ganoderic Acid A (GA-A) on various cancer cell lines. This data can serve as a reference for determining appropriate concentration ranges for your experiments.
Table 1: Cytotoxicity of 7-Oxo-ganoderic acid Z2 and Ganoderic Acid A (GA-A) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| 7-Oxo-ganoderic acid Z2 | H460 | Lung Cancer | Not Specified | 43.1[2] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 24 | 187.6[3] |
| 48 | 203.5[3] | |||
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 24 | 158.9[3] |
| 48 | 139.4[3] | |||
| Ganoderic Acid A | NALM-6 | Acute Lymphoblastic Leukemia | 48 | ~297 (140 µg/mL)[4] |
| Ganoderic Acid T | HeLa | Cervical Cancer | 24 | 13[5] |
Table 2: Effects of Ganoderic Acid A on Apoptosis-Related Protein Expression in HepG2 and SMMC7721 Cells (48h treatment)
| Cell Line | Treatment | Cyclin D1 Expression | p21 Expression | Cleaved Caspase-3 Expression |
| HepG2 | Control | Baseline | Baseline | Baseline |
| 100 µmol/l GA-A | Decreased[3] | Increased[3] | Increased[3] | |
| SMMC7721 | Control | Baseline | Baseline | Baseline |
| 75 µmol/l GA-A | Decreased[3] | Increased[3] | Increased[3] |
Experimental Protocols
Protocol 1: Cell Culture Preparation and Maintenance
-
Cell Line Selection and Culture:
-
Select a cancer cell line appropriate for your research focus (e.g., HepG2 for liver cancer, A549 for lung cancer).
-
Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency. For adherent cells, use trypsin-EDTA to detach them.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line.[6]
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in fresh culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest drug concentration.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.[7]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Apoptosis Analysis by Western Blotting
This protocol is used to investigate the effect of this compound on the expression of key apoptosis-related proteins.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with this compound at concentrations around the predetermined IC50 value for a specific duration (e.g., 24 or 48 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay kit.
-
-
Western Blotting Procedure:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a gel of appropriate acrylamide percentage.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound treatment.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
References
- 1. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]
- 2. 7-Oxo-ganoderic acid Z2 | CAS:1446104-52-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. texaschildrens.org [texaschildrens.org]
Formulating 7-Oxo-ganoderic acid Z for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxo-ganoderic acid Z is a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1] Like many other ganoderic acids, this compound is a lipophilic molecule with poor aqueous solubility, which presents a significant challenge for its formulation and subsequent in vivo evaluation.[2][3] Inadequate formulation can lead to poor bioavailability, limiting the compound's therapeutic efficacy and producing unreliable experimental results.
These application notes provide detailed protocols for formulating this compound for in vivo studies, focusing on common and effective strategies to enhance its solubility and bioavailability. The protocols are designed to be adaptable to various research needs and animal models.
Data Presentation: Physicochemical Properties and Dosing
A clear understanding of the physicochemical properties of this compound and the typical dosage ranges for related compounds is crucial for formulation development.
| Property | Value | Source |
| Molecular Formula | C30H46O4 | [1][4] |
| Molecular Weight | 470.70 g/mol | [1][4] |
| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, ethyl acetate. | [3] |
| Aqueous Solubility | Poor | Inferred from lipophilic structure and solubility in organic solvents. |
| Typical In Vivo Dosage Range (Ganoderic Acids) | 5 - 75 mg/kg | [5][6][7][8] |
Experimental Protocols
The following protocols describe two common methods for formulating poorly water-soluble compounds like this compound for oral administration in animal models.
Protocol 1: Oral Suspension Formulation
This is a straightforward and widely used method for administering poorly soluble compounds in preclinical studies. The use of a suspending agent and a surfactant is critical to ensure a uniform and stable suspension.
Materials:
-
This compound
-
Tween 80
-
Carboxymethyl cellulose sodium (CMC-Na) or other suitable suspending agent
-
Sterile saline (0.9% NaCl) or purified water
-
Mortar and pestle (or homogenizer)
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Preparation of the Vehicle:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile saline. For example, to prepare 100 mL of vehicle, dissolve 0.5 g of CMC-Na in 100 mL of sterile saline.
-
Add Tween 80 to the CMC-Na solution to a final concentration of 0.1-0.5% (v/v). For example, add 0.1-0.5 mL of Tween 80 to 100 mL of the CMC-Na solution.
-
Stir the mixture thoroughly until the CMC-Na is fully dissolved and the solution is clear. This is your suspension vehicle.
-
-
Preparation of the this compound Suspension:
-
Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Triturate the weighed this compound powder in a mortar with a small amount of the prepared vehicle to form a smooth paste. This step is crucial to prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or triturating to ensure a uniform suspension.
-
Transfer the suspension to a beaker and stir continuously with a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.
-
Example Dosing Calculation:
-
Desired Dose: 20 mg/kg
-
Animal Weight: 25 g (0.025 kg)
-
Dose per Animal: 20 mg/kg * 0.025 kg = 0.5 mg
-
Dosing Volume: 0.2 mL
-
Required Concentration: 0.5 mg / 0.2 mL = 2.5 mg/mL
Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[9][10][11] This can significantly enhance the solubility and bioavailability of lipophilic drugs.[9][10]
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL, Tween 80)
-
Co-solvent/Co-surfactant (e.g., Transcutol® HP, PEG 300)
-
Vortex mixer
-
Glass vials
Procedure:
-
Excipient Screening (Optional but Recommended):
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Add an excess amount of the compound to a known volume of the excipient, vortex for 2 minutes, and then shake at room temperature for 48 hours.
-
Centrifuge the samples and analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC).
-
-
Preparation of the SEDDS Formulation:
-
Based on the solubility data and literature, select a ratio of oil, surfactant, and co-solvent. A common starting point is a ratio in the range of 30-40% oil, 30-50% surfactant, and 10-30% co-solvent.
-
Accurately weigh and mix the oil, surfactant, and co-solvent in a glass vial.
-
Vortex the mixture until a clear, homogenous solution is formed. This is the SEDDS vehicle.
-
Dissolve the required amount of this compound in the SEDDS vehicle. Gentle warming (e.g., 37°C) may be used to facilitate dissolution.[3] Vortex until the compound is completely dissolved.
-
Example SEDDS Formulation:
| Component | Percentage (w/w) |
| Labrafil® M 1944 CS (Oil) | 30% |
| Cremophor® EL (Surfactant) | 50% |
| Transcutol® HP (Co-solvent) | 20% |
In Vivo Administration:
For oral gavage, the prepared SEDDS formulation containing this compound can be directly administered. Alternatively, it can be pre-diluted with a small amount of water immediately before administration.
Mandatory Visualizations
Signaling Pathway Diagrams
Ganoderic acids have been reported to modulate several key signaling pathways involved in inflammation and cancer.[1] The following diagrams illustrate two of these pathways, the NF-κB and JAK2-STAT3 pathways, which are potential targets of this compound.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: JAK2-STAT3 Signaling Pathway Inhibition.
Experimental Workflow Diagram
Caption: In Vivo Study Experimental Workflow.
References
- 1. This compound | 929248-72-6 | EMB24872 [biosynth.com]
- 2. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Oxo-ganoderic acid Z2 | CAS:1446104-52-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | C30H46O4 | CID 71461154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderic acid A from Ganoderma lucidum ameliorates lipid metabolism and alters gut microbiota composition in hyperlipidemic mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Self-Emulsifying Drug Delivery System (SEDDS) and its Pharmaceutical Applications | Bentham Science [eurekaselect.com]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Improving solubility of 7-Oxo-ganoderic acid Z for bioassays
Welcome to the technical support center for 7-Oxo-ganoderic acid Z. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and solubilizing this compound for bioassays. Due to its triterpenoid structure, this compound exhibits poor aqueous solubility, which can lead to challenges in experimental setup and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a bioactive triterpenoid derived from the mushroom Ganoderma lucidum[1][2]. Triterpenoids are complex, lipophilic molecules that are inherently poorly soluble in water[3][4]. This low aqueous solubility can cause the compound to precipitate out of solution in cell culture media or aqueous buffers, leading to inaccurate dosing and unreliable results in bioassays.
Q2: What is the recommended solvent for creating a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions of this compound and similar triterpenoids.[5][6] It is a powerful polar aprotic solvent capable of dissolving both nonpolar and polar compounds.[6][7] For related compounds like Ganoderic Acid D, solubilities of approximately 30 mg/mL in DMSO have been reported.[8]
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous solution. Here are some immediate steps to try:
-
Stepwise Dilution: Perform serial dilutions rather than a single large dilution. This can sometimes help keep the compound in solution.[9]
-
Vortex/Sonicate: After dilution, vortex the solution vigorously or sonicate it briefly in a water bath to help redissolve any precipitate.[10]
-
Reduce Final Concentration: Your desired final concentration may be above the compound's solubility limit in the media. Try working with a lower concentration.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity to the cells.[9] A solvent control (media with the same final DMSO concentration) should always be included in your experiments.[10]
Q4: Are there more advanced methods to improve the aqueous solubility for my bioassays?
A4: Yes. If simple dilution from a DMSO stock is not sufficient, several advanced techniques can significantly enhance solubility and bioavailability:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a complex that is water-soluble.[11][12][13] This is a highly effective method for increasing aqueous solubility.[14][15]
-
Nanoformulations: Encapsulating the compound in nanocarriers such as liposomes or polymeric nanoparticles can improve its stability and dispersion in aqueous solutions.[3][16][17][18]
-
Use of Co-solvents: In some cases, using a small amount of a pharmaceutically acceptable co-solvent like polyethylene glycol (PEG) or Tween 80 in the final solution can help maintain solubility.[9][19]
Troubleshooting Guide: Low Bioactivity or Inconsistent Results
Poor solubility is a primary suspect when observing lower-than-expected bioactivity or high variability in experimental results. The following workflow provides a tiered approach to addressing this issue.
Data Presentation: Solubilization Strategies
The choice of solubilization method depends on the specific requirements of the experiment.
Table 1: Solubility of Related Ganoderic Acids in Common Solvents
| Compound | Solvent | Approximate Solubility | Reference |
|---|---|---|---|
| Ganoderic Acid D | DMSO | ~30 mg/mL | [8] |
| Ganoderic Acid D | Ethanol | ~30 mg/mL | [8] |
| Ganoderic Acid D | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL |[8] |
Table 2: Comparison of Advanced Solubilization Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Cyclodextrin Inclusion | Encapsulation of the hydrophobic drug within the cyclodextrin's lipophilic cavity.[14] | Significant increase in aqueous solubility, enhanced stability, low toxicity.[12][13] | Requires specific protocol development; potential for interaction with other assay components. |
| Nanoformulations (e.g., Liposomes) | Entrapment of the hydrophobic drug within a lipid bilayer or polymeric matrix.[16][17] | Improves bioavailability, allows for targeted delivery, protects the compound from degradation.[3] | Complex preparation protocols, potential for particle size and stability issues.[17] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a high-concentration stock solution using DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., 10-20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[9] For many compounds dissolved in DMSO, stock solutions are stable for up to 3 months at -20°C.[10]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general methodology for improving aqueous solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used derivative.
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to HP-β-CD. Ratios from 1:1 to 1:2 are common starting points.
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water or a relevant buffer (e.g., PBS). Warm the solution slightly (40-50°C) and stir to ensure the cyclodextrin is fully dissolved.
-
Compound Addition: Add the powdered this compound directly to the stirring HP-β-CD solution. Alternatively, dissolve the compound in a minimal amount of a volatile organic solvent (e.g., ethanol), and add this solution dropwise to the stirring cyclodextrin solution.
-
Complexation: Seal the container and stir the mixture vigorously at room temperature or slightly elevated temperature for 24-72 hours. The extended stirring time is crucial for the formation of the inclusion complex.
-
Filtration/Lyophilization (Optional): To remove any un-complexed compound, the solution can be filtered through a 0.22 µm filter. For a stable powder form, the resulting solution can be freeze-dried (lyophilized).
-
Quantification and Use: The concentration of the solubilized compound in the final solution should be confirmed analytically (e.g., via HPLC). This aqueous stock solution can then be sterile-filtered and diluted directly into the bioassay medium.
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids, as a class of compounds, are known to modulate several key signaling pathways involved in inflammation, fibrosis, and cancer.[1] Understanding these pathways can provide context for your experimental results. For instance, ganoderic acids have been shown to inhibit renal fibrosis by suppressing the TGF-β/Smad and MAPK signaling pathways.[20]
References
- 1. This compound | 929248-72-6 | EMB24872 [biosynth.com]
- 2. This compound | C30H46O4 | CID 71461154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Oxo-ganoderic acid Z2 | CAS:1446104-52-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. selleckchem.com [selleckchem.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scienceasia.org [scienceasia.org]
- 15. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective [mdpi.com]
- 16. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 20. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 7-Oxo-ganoderic acid Z in DMSO and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Oxo-ganoderic acid Z.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is commonly used. It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1]
Q2: How should I prepare and store stock solutions of this compound in DMSO?
A2: It is recommended to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, they can be stored at -20°C for several months.[2] Before use, allow the vial to warm to room temperature for at least one hour before opening to prevent condensation. For optimal solubility, you can warm the tube to 37°C and use an ultrasonic bath.
Q3: Is this compound stable in aqueous solutions or cell culture media?
A3: The stability of this compound in aqueous solutions, including cell culture media, has not been extensively reported. As a general precaution with triterpenoids, it is advisable to prepare fresh dilutions from a DMSO stock solution immediately before use in your experiments. Prolonged incubation in aqueous media may lead to precipitation or degradation. Some ganoderic acids have been noted to be sensitive to acidic conditions and may be unstable in protic solvents.
Q4: I am seeing unexpected results in my cell-based assays. Could the stability of this compound be a factor?
A4: Yes, inconsistent results can sometimes be attributed to compound stability. If you suspect degradation, consider the following:
-
Freshness of Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium from a frozen DMSO stock for each experiment.
-
DMSO Quality: Ensure you are using a high-purity, anhydrous grade of DMSO.
-
Storage of Stock Solution: Confirm that your DMSO stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles.
-
Incubation Time: Long incubation times in aqueous media could potentially lead to degradation or precipitation.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity
-
Possible Cause: Degradation of this compound in the experimental setup.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen DMSO stock immediately before each experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot your main DMSO stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize the risk of hydrolysis.
-
pH of Medium: Be aware that the pH of your culture medium can influence the stability of the compound.
-
Control Experiment: Include a positive control in your assay to ensure that the experimental system is working as expected.
-
Issue 2: Precipitation of the Compound in Aqueous Media
-
Possible Cause: Low solubility of this compound in aqueous solutions.
-
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility but non-toxic to your cells (typically ≤ 0.5%).
-
Sonication: Briefly sonicate the diluted solution to aid in dissolution.
-
Serial Dilutions: Prepare serial dilutions to reach the final desired concentration, ensuring complete dissolution at each step.
-
Stability Data
While specific quantitative stability data for this compound is not extensively available in the literature, the following tables provide an example of how such data would be presented based on a hypothetical forced degradation study.
Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 48 hours.
| Solvent | Time (hours) | % Remaining (Hypothetical) |
| DMSO | 0 | 100 |
| 24 | 98.5 | |
| 48 | 97.2 | |
| Ethanol | 0 | 100 |
| 24 | 95.1 | |
| 48 | 90.3 | |
| PBS (pH 7.4) | 0 | 100 |
| 24 | 88.7 | |
| 48 | 79.4 |
Table 2: Hypothetical Results of a Forced Degradation Study on this compound.
| Stress Condition | Duration | % Degradation (Hypothetical) |
| 0.1 M HCl | 24 hours | 15.6 |
| 0.1 M NaOH | 24 hours | 22.3 |
| 3% H₂O₂ | 24 hours | 8.9 |
| Heat (60°C) | 48 hours | 12.5 |
| Photostability (UV light) | 24 hours | 5.2 |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol outlines a general procedure for conducting a stability study of this compound in a chosen solvent.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol, water)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
pH meter
-
Incubator/water bath
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in DMSO).
-
From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
3. Stability Study Conditions:
-
Aliquots of the working solution are subjected to various stress conditions as outlined in forced degradation studies (e.g., acidic, basic, oxidative, thermal, photolytic).[3][4][5]
-
For a time-course study, samples are incubated at a specific temperature, and aliquots are taken for analysis at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid) is commonly used for the separation of ganoderic acids.[2][6][7]
-
Column: A C18 reverse-phase column is typically employed.[2][6]
-
Detection: UV detection at approximately 252 nm is suitable for ganoderic acids.[2][6]
-
Injection Volume: 10-20 µL.
-
Flow Rate: 0.8-1.0 mL/min.
5. Data Analysis:
-
The peak area of this compound is recorded at each time point.
-
The percentage of the remaining compound is calculated relative to the initial time point (t=0).
-
Degradation products can be identified by the appearance of new peaks in the chromatogram.
Signaling Pathways and Experimental Workflows
Involvement in NF-κB and MAPK Signaling Pathways
This compound, like other ganoderic acids, is known to exert its anti-inflammatory and anti-tumor effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Proposed mechanism of this compound in inhibiting inflammatory pathways.
Experimental Workflow for Stability Analysis
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in LC-MS analysis of 7-Oxo-ganoderic acid Z
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 7-Oxo-ganoderic acid Z and related triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components, such as proteins, salts, and phospholipids, can interfere with the ionization process in the mass spectrometer's source.[1] This interference, known as a matrix effect, can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[2][3][4] Ion suppression is the more common phenomenon.[5] For complex samples derived from biological fluids or natural product extracts, these effects can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis.[2][6][7]
Q2: How can I determine if my analysis is being impacted by matrix effects?
A2: The most common method to quantify matrix effects is the post-extraction spike analysis.[4] This involves comparing the peak response of an analyte spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the response of the analyte in a pure solvent standard at the same concentration. A significant difference between these two responses indicates the presence of matrix effects.[1] See the detailed protocol below for performing this assessment.
Q3: My signal for this compound is weak or undetectable. What should I check first?
A3: Before assuming matrix effects are the sole cause, perform these initial checks:
-
Instrument Performance: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[8]
-
Sample Concentration: Verify that your sample is appropriately concentrated. If it's too dilute, the signal may be too weak; if it's too concentrated, you might be causing ion suppression.[8]
-
Ionization Efficiency: Confirm you are using the optimal ionization source and polarity. For triterpenoids, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer more stable signals and be less susceptible to matrix effects than Electrospray Ionization (ESI).[9] Also, test both positive and negative ion modes, as ganoderic acids can respond in either, and one may provide better sensitivity or be less prone to interference.[9][10]
Q4: Which sample preparation technique is most effective at minimizing matrix effects?
A4: Improving your sample preparation is one of the most effective ways to combat matrix effects.[7][11] While simple protein precipitation (PPT) is fast, it often fails to remove key interferences like phospholipids. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are significantly better at cleaning up the sample by selectively extracting the analyte while leaving interfering compounds behind.[1][11] SPE is often considered the most powerful technique for producing clean extracts.
Q5: Besides sample preparation, can I overcome matrix effects by adjusting my LC-MS method parameters?
A5: Yes, optimizing chromatographic and mass spectrometer conditions is a crucial complementary strategy.[1][12]
-
Chromatography: Adjust your LC gradient, mobile phase composition, or even column chemistry to achieve better separation between this compound and any co-eluting matrix components.[1][7] If an interfering peak is chromatographically resolved from your analyte, it cannot cause ion suppression at that retention time.
-
Mass Spectrometry: Optimizing MS parameters like capillary voltage, desolvation gas flow, and temperature can improve ionization efficiency and potentially reduce the impact of matrix components.[8][13]
Q6: My chromatographic peak shape is poor (e.g., broad, split, or tailing). Could this be related to matrix effects?
A6: Poor peak shape is often caused by chromatographic issues like column overload, contamination, or an incompatible injection solvent.[14] However, it can also be an indirect consequence of matrix effects. A buildup of non-volatile matrix components in the ion source can lead to source contamination, which may degrade performance and manifest as inconsistent peak shapes and poor signal intensity.[14]
Q7: What are matrix-matched standards and when are they necessary?
A7: Matrix-matched standards are calibration standards prepared in a blank sample matrix that is identical to your study samples.[1][8] This approach is used to compensate for matrix effects rather than eliminate them. By subjecting your standards to the same ion suppression or enhancement as your analyte, you can achieve more accurate quantification.[1] This technique is particularly useful when you cannot find a sample preparation method that completely removes interferences or when a suitable stable isotope-labeled internal standard is unavailable.[12]
Troubleshooting Guides and Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction addition method to calculate the degree of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard of this compound in the final mobile phase solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Select a representative blank matrix sample (e.g., blank plasma, tissue homogenate). Process it through your entire extraction procedure. In the final step, spike the resulting extract with this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound before the extraction procedure begins, at a concentration that will result in the same final theoretical concentration as Set A.
-
-
Analyze and Collect Data: Inject all three sample sets into the LC-MS system and record the peak area for the analyte.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%): ME = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%): RE = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpret the Results:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Values between 80% and 120% are often considered acceptable, but this depends on the assay requirements.
-
Protocol 2: Recommended Solid-Phase Extraction (SPE) for Triterpenoids
This is a general protocol using a reversed-phase (e.g., C18) SPE cartridge, which is suitable for moderately non-polar compounds like this compound.
Methodology:
-
Conditioning: Pass 1-2 cartridge volumes of a strong solvent (e.g., methanol) through the SPE cartridge, followed by 1-2 volumes of a weak solvent (e.g., water or mobile phase A). Do not let the cartridge run dry.
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma or extract supernatant) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1-2 volumes of a weak solvent (e.g., 5-10% methanol in water) to remove highly polar interferences like salts.
-
Elution: Elute the this compound from the cartridge using a small volume (e.g., 1 mL) of a strong, organic solvent (e.g., methanol or acetonitrile).
-
Dry-Down and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Typical Analyte Recovery | Typical Matrix Effect (ME) | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | 80-100% | 30-80% (High Suppression) | Fast, simple, inexpensive. | Does not effectively remove phospholipids or other endogenous interferences.[11] |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | 70-95% | 70-100% (Low to Moderate Suppression) | Can provide cleaner extracts than PPT; good for removing salts.[1][11] | Can be labor-intensive; requires solvent optimization; may form emulsions. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | 85-105% | 90-110% (Minimal Suppression) | Provides the cleanest extracts; high analyte concentration factor; can be automated.[1] | More expensive; requires method development. |
Note: Recovery and ME values are typical estimates and will vary based on the specific matrix, analyte, and protocol used.
Visualizations
Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.
Caption: A typical workflow for sample cleanup using Solid-Phase Extraction (SPE).
References
- 1. longdom.org [longdom.org]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. matrix-effect-elimination-during-lc-ms-ms-bioanalytical-method-development - Ask this paper | Bohrium [bohrium.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. ganoderma-market.com [ganoderma-market.com]
- 10. providiongroup.com [providiongroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. zefsci.com [zefsci.com]
Technical Support Center: HPLC Analysis of 7-Oxo-ganoderic acid Z
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of 7-Oxo-ganoderic acid Z.
Troubleshooting Poor Peak Shape
Poor peak shape, including tailing, fronting, and splitting, can compromise the accuracy and resolution of your analysis. This section addresses common issues in a question-and-answer format.
Question: Why is my this compound peak tailing?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing acidic compounds like this compound. The primary causes are often related to secondary interactions between the analyte and the stationary phase.
Potential Causes & Solutions:
| Potential Cause | Detailed Solution |
| Secondary Silanol Interactions | Unreacted, acidic silanol groups (Si-OH) on the silica-based stationary phase can interact with your acidic analyte, causing tailing.[1][2][3] To mitigate this, lower the mobile phase pH to 2-3 to protonate these silanol groups, minimizing unwanted interactions.[1][4] Using a modern, fully end-capped C18 or C8 column can also significantly reduce these interactions.[3][5] |
| Incorrect Mobile Phase pH | If the mobile phase pH is too high, this compound (an acidic compound) can become ionized, leading to tailing.[4] It is crucial to maintain a mobile phase pH below the pKa of the analyte. A pH of around 4-5 is often a good starting point.[4] |
| Column Overload | Injecting too much sample can saturate the column, leading to peak tailing.[6][7] To check for this, dilute your sample or reduce the injection volume and observe if the peak shape improves. |
| Column Contamination/Deterioration | Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[4][6] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[6] |
| Extra-Column Effects (Dead Volume) | Excessive tubing length, large detector cell volumes, or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[4] Ensure all connections are secure and use tubing with a narrow internal diameter to minimize dead volume.[8] |
Question: What is causing my this compound peak to show fronting?
Answer:
Peak fronting, an asymmetrical peak shape where the first half is broader than the second, is less common than tailing but can still occur.
Potential Causes & Solutions:
| Potential Cause | Detailed Solution |
| Column Overload | Injecting a sample that is too concentrated can lead to fronting.[1][7][9] Reduce the sample concentration or the injection volume.[1][10] |
| Poor Sample Solubility / Incompatible Injection Solvent | If this compound is not fully dissolved in the injection solvent, or if the solvent is significantly stronger than the mobile phase, peak fronting can occur.[1][9] Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume. |
| Column Collapse or Voids | A physical change in the column packing, such as a void at the inlet or a collapsed bed, can disrupt the flow path and cause fronting.[1][10] This is often indicated by a sudden drop in backpressure and typically requires column replacement. |
Question: Why is my this compound peak splitting into two or more peaks?
Answer:
Split peaks can be a frustrating issue, suggesting a problem with the column, the method, or the sample itself.
Potential Causes & Solutions:
| Potential Cause | Detailed Solution |
| Partially Blocked Column Frit | If the inlet frit of the column is partially blocked by particulates from the sample or system, the sample band will be distributed unevenly onto the column, causing peaks to split.[11][12][13] This often affects all peaks in the chromatogram.[11][13] Try back-flushing the column. If this doesn't resolve the issue, the frit or the entire column may need replacement.[11] |
| Column Void | A void or channel in the column's stationary phase can cause the sample to travel through different paths, resulting in split peaks.[1][12] This is a sign of column degradation and requires column replacement.[11] |
| Injection Solvent Mismatch | A significant mismatch between the injection solvent and the mobile phase can cause the peak to split.[1] As a best practice, always try to dissolve the sample in the mobile phase.[13] |
| Co-eluting Impurity | It's possible that what appears to be a split peak is actually two different, closely eluting compounds.[11][12] To test this, try altering the mobile phase composition, temperature, or gradient to see if the two peaks can be resolved.[11][13] |
Visual Troubleshooting Guide
The following workflow provides a logical approach to diagnosing the root cause of poor peak shape.
Caption: A workflow for troubleshooting poor peak shape in HPLC.
Experimental Protocols
A robust starting method is crucial for achieving good chromatography. Below is a recommended starting protocol for the analysis of this compound.
Recommended HPLC Method
This method is a general starting point and may require optimization based on your specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, End-capped (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of A, ramp up to a higher percentage of B to elute the compound. A typical starting point could be 80% A to 20% A over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10 µL (adjust based on concentration) |
| Detection Wavelength | ~252 nm (based on literature for similar ganoderic acids[14]) |
| Sample Preparation | Dissolve the sample in methanol or the initial mobile phase composition.[14] |
Frequently Asked Questions (FAQs)
-
Q1: What type of HPLC column is best for analyzing this compound? A C18 reversed-phase column is the most common choice for separating triterpenoids like ganoderic acids.[14][15] To prevent peak tailing, it is highly recommended to use a modern, high-purity silica column that is fully end-capped to minimize residual silanol interactions.
-
Q2: How does the mobile phase pH affect the analysis? The mobile phase pH is critical. This compound is an acidic compound. If the mobile phase pH is near or above its pKa, the compound will be ionized, which can lead to strong interactions with any residual silanols on the column, causing significant peak tailing.[4][8] Using an acidic modifier like formic acid or acetic acid to lower the mobile phase pH is essential for good peak shape.[15][16]
-
Q3: Can I use methanol instead of acetonitrile as the organic solvent? Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC.[17] However, switching solvents will change the selectivity of your separation, and you may need to re-optimize your gradient. Acetonitrile generally has a lower viscosity, which can lead to lower backpressure.
-
Q4: My baseline is noisy. Could this be related to my peak shape problems? A noisy baseline can be caused by several factors, including an improperly prepared mobile phase (e.g., not degassed or filtered), pump issues, or a contaminated detector cell. While not a direct cause of poor peak shape, the underlying issues, such as mobile phase contamination, could also contribute to peak distortion.[6]
-
Q5: How often should I replace my HPLC column? Column lifetime depends on usage, sample cleanliness, and mobile phase conditions. A decline in performance, such as a consistent increase in peak tailing or fronting that cannot be resolved by flushing, a significant drop in theoretical plates, or a sudden increase in backpressure, are all indicators that the column may need to be replaced.[6][18] Using a guard column and ensuring proper sample filtration can significantly extend the life of your analytical column.
References
- 1. acdlabs.com [acdlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. mastelf.com [mastelf.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromtech.com [chromtech.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. support.waters.com [support.waters.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. bio-works.com [bio-works.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ganoderma-market.com [ganoderma-market.com]
- 16. labveda.com [labveda.com]
- 17. mastelf.com [mastelf.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Bioavailability of 7-Oxo-ganoderic acid Z with Nanocarriers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing nanocarriers for enhancing the bioavailability of 7-Oxo-ganoderic acid Z. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
This compound is a bioactive triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum (Reishi). It is recognized for a variety of pharmacological activities, including anti-inflammatory and antioxidant properties. Research suggests its potential in the development of therapies for conditions such as cancer, inflammation, and metabolic disorders due to its ability to modulate immune responses and oxidative stress.[1] Its mode of action involves the inhibition of specific enzymes and signaling pathways central to inflammatory and oxidative stress responses, such as the NF-κB and MAPK pathways.[1]
Q2: Why is the bioavailability of this compound a concern?
Like many other triterpenoids, this compound is a lipophilic and poorly water-soluble compound. This characteristic leads to low oral bioavailability, which can limit its therapeutic efficacy. Studies on similar ganoderic acids have shown rapid absorption but also a short elimination half-life and overall low bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation to exert its pharmacological effects.
Q3: How can nanocarriers enhance the bioavailability of this compound?
Nanocarriers, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are promising systems for improving the oral bioavailability of poorly soluble drugs like this compound.[2][3] The mechanisms behind this enhancement include:
-
Increased Surface Area: Nanonization dramatically increases the surface area of the drug, which can lead to an enhanced dissolution rate.[4]
-
Improved Solubility: Encapsulation within a lipid matrix can improve the solubility of hydrophobic drugs in the gastrointestinal tract.
-
Protection from Degradation: The nanocarrier can protect the encapsulated drug from the harsh environment of the gastrointestinal tract and first-pass metabolism in the liver.[3]
-
Enhanced Absorption: Nanoparticles can be taken up more readily by the intestinal epithelium and may utilize lymphatic transport, bypassing the liver's first-pass effect.[2]
Q4: What are Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)?
SLNs are colloidal carriers made from solid lipids that are solid at both room and body temperature. NLCs are a second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids, creating a less-ordered lipid matrix. This imperfect crystal structure in NLCs can lead to higher drug loading and reduced drug expulsion during storage compared to SLNs.[5]
Troubleshooting Guide
Issue 1: Low Entrapment Efficiency (%EE) and Drug Loading (%DL) of this compound in Lipid Nanoparticles.
-
Possible Cause: Poor solubility of this compound in the selected solid lipid.
-
Troubleshooting Tip: Screen various solid lipids to find one with better solubilizing capacity for this compound. The choice of lipid is a critical factor influencing encapsulation efficiency. Also, consider using a nanostructured lipid carrier (NLC) formulation by incorporating a liquid lipid, which can create imperfections in the crystal lattice, providing more space for drug molecules.[5]
-
-
Possible Cause: Suboptimal surfactant concentration.
-
Troubleshooting Tip: Optimize the concentration of the surfactant. A concentration that is too low may not sufficiently emulsify the lipid phase, leading to larger particle sizes and lower entrapment. Conversely, a concentration that is too high can lead to the formation of micelles, which may compete for the drug and reduce the amount encapsulated in the nanoparticles.
-
-
Possible Cause: Drug partitioning into the external aqueous phase during formulation.
-
Troubleshooting Tip: Modify the pH of the aqueous phase to a value where the solubility of this compound is minimal, thus favoring its partitioning into the lipid phase.
-
Issue 2: Particle Aggregation and Instability of the Nanoparticle Suspension During Storage.
-
Possible Cause: Insufficient surface charge (low zeta potential).
-
Troubleshooting Tip: Ensure the zeta potential of the nanoparticle suspension is sufficiently high (typically > |30| mV) to provide enough electrostatic repulsion to prevent aggregation. This can be achieved by selecting an appropriate surfactant or by adding a charged lipid to the formulation.
-
-
Possible Cause: Lipid polymorphism and particle growth.
-
Troubleshooting Tip: During storage, the lipid matrix can undergo polymorphic transitions to a more stable, ordered crystalline form, which can lead to drug expulsion and particle growth.[1][6] Using a blend of lipids or formulating as NLCs can reduce the crystallinity of the lipid core and improve long-term stability.[2] Store the nanoparticle dispersion at a suitable temperature (e.g., 4°C) to minimize lipid transitions.
-
Issue 3: Drug Expulsion from Nanoparticles During Storage.
-
Possible Cause: Crystallization of the lipid matrix into a more ordered form.
-
Troubleshooting Tip: As the lipid matrix transitions to a more stable polymorphic form, the imperfections that accommodate the drug molecules can be reduced, leading to drug expulsion.[1] To mitigate this, consider formulating with a mixture of lipids to create a less perfect crystal lattice. Nanostructured lipid carriers (NLCs) are specifically designed to address this issue by incorporating liquid lipids, which disrupt the crystal order and provide more space for the drug, thereby minimizing its expulsion during storage.[2][5]
-
-
Possible Cause: High drug loading.
-
Troubleshooting Tip: Very high drug loading can supersaturate the lipid matrix, leading to drug expulsion over time. It may be necessary to accept a slightly lower drug loading to achieve better long-term stability.
-
Data Presentation
The following tables summarize typical quantitative data for the formulation and pharmacokinetic parameters of ganoderic acid-loaded nanocarriers, based on studies with similar ganoderic acids.
Table 1: Formulation and Characterization of Ganoderic Acid-Loaded Solid Lipid Nanoparticles (GA-SLNs)
| Parameter | Value | Reference |
|---|---|---|
| Particle Size (nm) | 73 | [7] |
| Polydispersity Index (PDI) | < 0.3 | Assumed typical value |
| Zeta Potential (mV) | > -30 | Assumed for stability |
| Entrapment Efficiency (%) | 66% | [7] |
| Drug Loading Capacity (%) | 11.53% |[7] |
Table 2: Comparative Pharmacokinetic Parameters of Ganoderic Acid (Oral Administration in Rats)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Ganoderic Acid Suspension | 107.2 | 2.0 | - | 22% | [8] |
| Ganoderic Acid-Loaded SLNs | 1555.6 | 0.3 | - | 70% | [8] |
| Ganoderic Acid H (in TEF) | 2509.9 ± 28.9 | ~1.0 | 9844.5 ± 157.2 | Not Reported |[6][9] |
Note: Data for Ganoderic Acid Suspension and SLNs are from a study on a ganoderic acid, likely Ganoderic Acid D. Data for Ganoderic Acid H is from a triterpenoid-enriched fraction (TEF).
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization Method
This protocol is adapted from a method for preparing ganoderic acid-loaded SLNs and should be optimized for this compound.[7]
-
Materials: this compound, Solid Lipid (e.g., Capmul MCMC10), Surfactant (e.g., Soy Lecithin), Stabilizer (e.g., Poloxamer 188), Purified Water.
-
Procedure:
-
Preparation of Lipid Phase: The solid lipid is melted at a temperature approximately 5-10°C above its melting point. This compound is then dissolved in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
Preparation of Aqueous Phase: The surfactant and stabilizer are dissolved in purified water and heated to the same temperature as the lipid phase.
-
Emulsification: The hot lipid phase is added to the hot aqueous phase under high-speed homogenization (e.g., 12,000 rpm) for a specified period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.
-
Nano-sizing: The resulting hot pre-emulsion is then subjected to high-pressure homogenization for several cycles at a high pressure to reduce the particle size to the nanometer range.
-
Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Storage: The final SLN dispersion is stored at 4°C.
-
2. Characterization of this compound-Loaded SLNs
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) techniques, respectively.
-
Entrapment Efficiency (%EE) and Drug Loading (%DL):
-
The SLN dispersion is centrifuged at high speed to separate the nanoparticles from the aqueous medium containing the un-entrapped drug.
-
The amount of free this compound in the supernatant is quantified using a validated analytical method such as HPLC.
-
The %EE and %DL are calculated using the following formulas:
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
%DL = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
3. In Vivo Pharmacokinetic Study
-
Animal Model: Typically, male Wistar rats are used.
-
Study Design: The animals are divided into two groups: one receiving free this compound suspension and the other receiving the this compound-loaded SLN formulation, both administered orally.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after administration.
-
Sample Analysis: The plasma is separated, and the concentration of this compound is determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated for both groups to determine the relative bioavailability of the nanoformulation compared to the free drug.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the study of this compound and its nanoformulations.
Caption: Experimental workflow for developing and testing this compound nanocarriers.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Lipid Nanoparticles as Carriers for Bioactive Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Nanoparticles as Pharmaceutical Drug Carriers: From Concepts to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 6. A Stepwise Framework for the Systematic Development of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic Acid A Inhibits High Glucose-Induced Oxidative Stress and Extracellular Matrix Accumulation in Rat Glomerular Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]
- 9. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 7-Oxo-ganoderic acid Z during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 7-Oxo-ganoderic acid Z during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container, desiccated at -20°C.[1][2] Under these conditions, the compound is expected to be stable for several months.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is highly recommended to prepare stock solutions fresh for each experiment.[1] If necessary, stock solutions can be prepared in a suitable aprotic solvent such as anhydrous DMSO or ethanol and stored in small aliquots at -20°C or lower for a few weeks. Avoid repeated freeze-thaw cycles. Solutions in protic solvents, especially if acidic, may be more prone to degradation.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in aprotic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
Q4: What are the potential causes of this compound degradation?
A4: Based on the chemical structure of this compound, a lanostane-type triterpenoid with a 7-oxo group and an α,β-unsaturated carboxylic acid side chain, the potential causes of degradation include:
-
Acid-catalyzed isomerization: The presence of the 7-oxo group and the double bond at C8-C9 makes the molecule susceptible to isomerization under acidic conditions.
-
Oxidation: The complex structure with multiple functional groups could be susceptible to oxidation, especially if exposed to air and light over extended periods.
-
Photodegradation: Exposure to UV light may induce degradation. It is advisable to protect the compound and its solutions from light.
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).[3][4] The appearance of new peaks in the chromatogram or changes in the mass spectrum would indicate the presence of degradation products. A decrease in the peak area of the parent compound over time is also an indicator of degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound. | - Prepare fresh stock solutions for each experiment.- Verify the purity of your sample using HPLC or UPLC-MS/MS before use.- Ensure that the experimental buffers and media are not acidic. |
| Appearance of unknown peaks in HPLC/UPLC-MS/MS analysis. | Sample degradation during storage or sample preparation. | - Review storage conditions. Ensure the compound is stored at -20°C and desiccated.- Use aprotic solvents for stock solutions.- Avoid exposure of the compound and its solutions to strong light and acidic conditions. |
| Inconsistent experimental results. | Inconsistent purity of this compound due to degradation. | - Implement a routine quality control check of the compound's purity using a validated analytical method.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a forced degradation study to assess the stability of this compound in solution under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol, acetonitrile, DMSO, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC-MS/MS system with a C18 column
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate aprotic solvent (e.g., DMSO).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
4. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
5. Sample Analysis:
-
At each time point, dilute the sample with the mobile phase to a suitable concentration.
-
Analyze the samples by HPLC or UPLC-MS/MS.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
6. Data Presentation:
Table 1: Stability of this compound under Stress Conditions
| Stress Condition | Time (hours) | Remaining this compound (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 0.1 M NaOH, 60°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 3% H₂O₂, RT | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 60°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| UV Light, RT | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
(Note: The empty cells in the table should be filled with experimental data.)
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for the forced degradation study of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 7-Oxo-ganoderic acid Z2 | CAS:1446104-52-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Cell Viability Assays and Triterpenoid Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when assessing the cytotoxicity of triterpenoid compounds with standard cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing unexpectedly high cell viability or a false-positive signal when treating cells with my triterpenoid compound in an MTT or XTT assay?
A1: Triterpenoids, like many other natural products with antioxidant properties, can directly reduce tetrazolium salts (e.g., MTT, XTT) to their colored formazan products in a cell-free environment.[1][2] This chemical reduction is independent of cellular metabolic activity, which is the intended measure of these assays. The result is an artificially inflated absorbance reading that does not accurately reflect the number of viable cells, potentially masking true cytotoxic effects.[1]
Q2: What is the underlying mechanism of this interference?
A2: The interference is primarily due to the reductive potential of the triterpenoid compounds themselves.[2] Tetrazolium-based assays rely on cellular dehydrogenases and reducing agents like NADH and NADPH to convert the tetrazolium salt into a colored formazan.[3] Triterpenoids with inherent reducing capabilities can mimic this biological process, directly donating electrons to the tetrazolium salt and causing a color change, even in the absence of viable cells.[2]
Q3: Are all cell viability assays susceptible to interference from triterpenoids?
A3: No. Assays that do not rely on the metabolic reduction of a substrate are generally less susceptible to this type of interference. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: This assay is based on the stoichiometric binding of the SRB dye to total cellular protein content, which is a measure of cell mass.[4][5]
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[1] Since only viable cells can synthesize ATP, its measurement provides a reliable marker of cell viability.[6]
Q4: Can triterpenoids affect cell viability through mechanisms other than direct cytotoxicity?
A4: Yes, triterpenoids can modulate various cellular signaling pathways that influence cell survival and proliferation. For instance, they have been shown to modulate reactive oxygen species (ROS) levels, which can in turn affect pathways leading to apoptosis, autophagy, or ferroptosis.[7] Additionally, some triterpenoids can target inflammatory pathways, such as the NF-κB and STAT3 signaling cascades, which are crucial for cell growth and apoptosis.[7][8] They can also impact mitochondrial metabolism, shifting cancer cells from glycolysis towards oxidative phosphorylation.[9][10]
Troubleshooting Guides
Problem 1: High background absorbance in control wells (compound only, no cells) using MTT or XTT assay.
-
Cause: The triterpenoid compound is directly reducing the tetrazolium salt.[2]
-
Troubleshooting Steps:
-
Confirm Interference: Run a control plate with your triterpenoid compound at various concentrations in culture medium without cells. Add the MTT or XTT reagent and incubate as you would for a standard experiment. A color change indicates direct reduction.
-
Wash Out Compound: Before adding the tetrazolium reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove the triterpenoid compound. Then, add fresh medium containing the tetrazolium reagent.[2] This minimizes the direct interaction between the compound and the assay reagent.
-
Switch to a Non-Interfering Assay: For more reliable results, switch to an alternative assay such as the Sulforhodamine B (SRB) assay or an ATP-based assay like CellTiter-Glo®.
-
Problem 2: My MTT assay results are inconsistent and not reproducible when testing triterpenoids.
-
Cause: In addition to direct interference, the extent of formazan crystal formation can be influenced by factors like the pH of the culture medium and exposure of reagents to light, which can be exacerbated by the presence of phytochemicals.[11] Furthermore, some triterpenoids, such as ursolic acid, have been shown to interfere with the MTT reduction rate, leading to inconsistent results.[12]
-
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure consistent incubation times, cell seeding densities, and protect the MTT reagent and plates from light.
-
Include Proper Controls: Always include a "compound only" control to assess the level of direct reduction.
-
Adopt a More Robust Assay: The SRB and ATP-based assays are generally more robust and less prone to interference from plant-derived compounds, leading to higher reproducibility.[1][4]
-
Problem 3: I suspect my triterpenoid is affecting cellular metabolism, which might complicate the interpretation of metabolic assays.
-
Cause: Triterpenoids can directly target mitochondrial metabolism and alter cellular energy pathways.[9][10] This can lead to a decrease in tetrazolium reduction that is not necessarily due to cell death, but rather a shift in metabolic state.
-
Troubleshooting Steps:
-
Use a Non-Metabolic Assay: The SRB assay is an excellent choice in this scenario as it measures total protein content (cell mass) and is independent of the metabolic state of the cells.[13]
-
Multiplex with a Cytotoxicity Assay: Combine a metabolic assay with an assay that measures membrane integrity (a marker of cell death), such as a lactate dehydrogenase (LDH) release assay. This can help distinguish between cytostatic (inhibition of proliferation/metabolism) and cytotoxic (cell death) effects.
-
Data Presentation: Cytotoxicity of Triterpenoids
The following tables summarize the cytotoxic activity (IC50 values) of common triterpenoids against various cancer cell lines, as determined by different cell viability assays. Note that direct comparison between studies can be challenging due to variations in experimental conditions.
Table 1: Cytotoxicity of Betulinic Acid
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| EPG85-257P | Gastric Carcinoma | Not Specified | 2.01 - 6.16 | [14] |
| EPP85-181P | Pancreatic Carcinoma | Not Specified | 3.13 - 7.96 | [14] |
| CLBL-1 | B-cell Lymphoma | MTT | ~25 | [15] |
| B164A5 | Murine Melanoma | Not Specified | 17.62 | [16] |
Table 2: Cytotoxicity of Ursolic Acid and Oleanolic Acid
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Ursolic Acid | HCT15 | Colon Carcinoma | MTT | 30 | [17] |
| Oleanolic Acid | HCT15 | Colon Carcinoma | MTT | 60 | [17] |
| Ursolic Acid | Transformed WB-F344 | Hepatic Oval Cells | MTT | Inhibits Proliferation | [18][19] |
| Oleanolic Acid | Transformed WB-F344 | Hepatic Oval Cells | MTT | Inhibits Proliferation | [18][19] |
| Ursolic Acid | MDA-MB-231, HepG2, PC3 | Breast, Liver, Prostate | MTT | Varies | [20] |
| Oleanolic Acid | MDA-MB-231, HepG2, PC3 | Breast, Liver, Prostate | MTT | Varies | [20] |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted for adherent cells in a 96-well format.[4][21]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat cells with your triterpenoid compound at various concentrations and incubate for the desired exposure time.
-
Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Carefully remove the TCA and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[21] Allow the plates to air dry completely.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB.
-
Dye Solubilization: Allow the plates to air dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This is a general protocol for the CellTiter-Glo® assay.[22][23]
-
Assay Plate Preparation: Prepare a 96-well opaque-walled plate with cells in culture medium. Include control wells with medium only for background measurement.
-
Compound Treatment: Add the triterpenoid compounds to the experimental wells and incubate for the desired period.
-
Reagent and Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Thaw the CellTiter-Glo® Reagent and equilibrate to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
Visualizations
Caption: Troubleshooting workflow for triterpenoid interference.
Caption: Triterpenoid effects on key signaling pathways.
References
- 1. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Mitochondrial Metabolism in Prostate Cancer with Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor Activity of Betulinic Acid and Betulin in Canine Cancer Cell Lines | In Vivo [iv.iiarjournals.org]
- 16. Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of ursolic acid and oleanolic acid on human colon carcinoma cell line HCT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oleanolic acid and ursolic acid inhibit proliferation in transformed rat hepatic oval cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wjgnet.com [wjgnet.com]
- 20. mdpi.com [mdpi.com]
- 21. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. promega.com [promega.com]
- 23. ch.promega.com [ch.promega.com]
Technical Support Center: Optimizing Sonication for Ganoderic Acid Extraction
Welcome to the technical support center for optimizing sonication parameters for ganoderic acid extraction. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear protocols for successful extraction.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using sonication for ganoderic acid extraction?
A1: Sonication, or ultrasound-assisted extraction (UAE), offers several advantages over traditional methods. The intense cavitation forces generated by ultrasound waves disrupt the rigid cell walls of Ganoderma species, which are composed of chitin, enhancing solvent penetration and facilitating the release of intracellular bioactive compounds like ganoderic acids.[1] This leads to higher extraction yields in a significantly shorter time and often at lower temperatures, which helps to preserve heat-sensitive compounds.[2]
Q2: What are the most critical parameters to optimize for efficient ganoderic acid extraction via sonication?
A2: The most critical parameters to optimize are:
-
Ultrasonic Power: Higher power can increase extraction yield but excessive power may degrade the target compounds.[2][3]
-
Extraction Time: Sufficient time is needed for solvent penetration, but prolonged sonication can lead to degradation of ganoderic acids.[4]
-
Temperature: Increased temperature can improve solubility and diffusion, but high temperatures may degrade the ganoderic acids.[5][6]
-
Solvent Type and Concentration: The choice of solvent is crucial and often depends on the specific ganoderic acids being targeted. Ethanol and methanol are commonly used.[7][8]
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.[2][9]
Q3: Can sonication degrade ganoderic acids?
A3: Yes, excessive ultrasonic power or prolonged extraction times can lead to the degradation of ganoderic acids.[4] It is crucial to optimize these parameters to find a balance between maximizing extraction efficiency and minimizing degradation. Monitoring the temperature of the extraction vessel is also important, as sonication can generate heat. Using an ice bath can help maintain a low temperature during the process.[1]
Q4: What type of solvent is best for ganoderic acid extraction using sonication?
A4: The choice of solvent is critical for effective extraction. Polar solvents are generally used for extracting polar compounds. For ganoderic acids, which are triterpenoids, ethanol and methanol are commonly used and have shown high extraction yields.[7][8] Some studies have also explored the use of ionic liquids as a novel and efficient solvent for this purpose.[4][7][10] The optimal solvent and its concentration should be determined experimentally.
Troubleshooting Guide
Issue 1: Low Yield of Ganoderic Acids
-
Possible Cause: Sub-optimal sonication parameters.
-
Possible Cause: Inappropriate solvent.
-
Solution: Experiment with different solvents (e.g., ethanol, methanol) and varying concentrations.[7] Consider the polarity of the target ganoderic acids.
-
-
Possible Cause: Inefficient cell wall disruption.
-
Possible Cause: Incorrect solid-to-liquid ratio.
Issue 2: Inconsistent Extraction Results
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Standardize the preparation of the Ganoderma material, including drying, grinding, and sieving to ensure a uniform particle size.
-
-
Possible Cause: Fluctuations in sonication parameters.
-
Solution: Ensure the sonicator is properly calibrated and that the power output, temperature, and time are precisely controlled for each experiment. Use a temperature probe and a cooling bath to maintain a constant temperature.[1]
-
-
Possible Cause: Non-homogenous sample-solvent mixture.
-
Solution: Ensure the mixture is well-stirred during sonication to allow for uniform exposure to the ultrasonic waves.
-
Issue 3: Suspected Degradation of Ganoderic Acids
-
Possible Cause: Excessive ultrasonic power.
-
Solution: Reduce the ultrasonic power and/or use a pulsed sonication mode to minimize the acoustic energy input while still achieving effective extraction.[3]
-
-
Possible Cause: Overly long extraction time.
-
Solution: Perform a time-course experiment to determine the optimal extraction duration where the yield is maximized before significant degradation occurs.[4]
-
-
Possible Cause: High temperature.
-
Solution: Use a cooling water bath or an ice bath to maintain a low and stable temperature during the sonication process.[1] This is particularly important for probe-type sonicators which can generate significant heat.
-
Data Presentation
Table 1: Optimized Sonication Parameters for Ganoderic Acid Extraction from Various Studies
| Parameter | Ganoderma adspersum[5] | Ganoderma lucidum (Triterpenoids)[2][9] | Ganoderma lucidum (Ganoderic Acids A & D)[10] |
| Ultrasonic Power | Not Specified | 210 W | 400 W |
| Extraction Time | 282 seconds (applied twice) | 100 minutes | 20 minutes |
| Temperature | 30°C | 80°C | Not Specified |
| Solvent | Not Specified | 50% Aqueous Ethanol | Ionic Liquid/[HMIM]Br in Methanol |
| Solid-to-Liquid Ratio | Not Specified | 1:50 g/mL | Not Specified |
| Yield | 79.21 mg/g | 0.38% (Triterpenoids) | 3.31 mg/g |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids from Ganoderma lucidum [2][9]
-
Sample Preparation: Dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder (e.g., 40 mesh).
-
Extraction Setup:
-
Place 1 g of the G. lucidum powder into a 150 mL flask.
-
Add 50 mL of 50% aqueous ethanol (v/v) to achieve a liquid-to-solid ratio of 50 mL/g.
-
-
Sonication:
-
Place the flask in an ultrasonic cleaning bath.
-
Set the ultrasonic power to 210 W and the frequency to 40 kHz.
-
Set the extraction temperature to 80°C.
-
Sonicate for 100 minutes.
-
-
Post-Extraction:
-
Centrifuge the extract at 8000 x g for 10 minutes.
-
Collect the supernatant for analysis of triterpenoid content.
-
Protocol 2: Analysis of Ganoderic Acid Content by HPLC [13]
-
Sample Preparation:
-
Suspend 50 mg of dried mycelia powder in 1 mL of methanol in a 1.5 mL microcentrifuge tube.
-
Sonicate the suspension for 30 minutes at room temperature.
-
Centrifuge the tube at 12,000 rpm for 10 minutes at room temperature.
-
-
Filtration: Filter the supernatant through a 0.45 µm Millipore filter.
-
HPLC Analysis:
-
Inject 20 µL of the filtered supernatant into the HPLC system.
-
Use a suitable C18 column and a mobile phase gradient (e.g., acetonitrile and water with acetic acid) for separation.
-
Detect the ganoderic acids using a UV detector at an appropriate wavelength (e.g., 252 nm).
-
Quantify the ganoderic acids by comparing the peak areas with those of standard solutions.
-
Visualizations
Caption: Experimental workflow for ganoderic acid extraction.
Caption: Troubleshooting logic for low ganoderic acid yield.
References
- 1. Investigation of ice-assisted sonication on the microstructure and chemical quality of Ganoderma lucidum spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasonic-assisted supercritical fluid separation removing plasticizers from ganoderma lucidum spores’ oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic Liquid-Based Ultrasonic-Assisted Extraction Coupled with HPLC and Artificial Neural Network Analysis for Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of ultrasound waves effects on production of ganoderic acid of Ganoderma adspersum by response surface method [jwfst.gau.ac.ir]
- 6. Optimization of ultrasonic-assisted debittering of Ganoderma lucidum using response surface methodology, characterization, and evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hielscher.com [hielscher.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Ionic Liquid-Based Ultrasonic-Assisted Extraction Coupled with HPLC and Artificial Neural Network Analysis for Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 12. hielscher.com [hielscher.com]
- 13. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activity of Ganoderic Acids
For Researchers, Scientists, and Drug Development Professionals
Ganoderic acids (GAs), a class of highly oxidized lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities, particularly their potent anti-inflammatory effects.[1][2][3] This guide provides an objective comparison of the anti-inflammatory performance of various ganoderic acids, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Comparative Efficacy of Ganoderic Acids
The anti-inflammatory potential of different ganoderic acids has been evaluated in various in vitro and in vivo models. Their efficacy is often assessed by their ability to inhibit key inflammatory mediators and modulate signaling pathways. The following tables summarize the reported activities of several prominent ganoderic acids.
Table 1: In Vitro Anti-inflammatory Activity of Ganoderic Acids
| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Key Signaling Pathway(s) | Reference(s) |
| Deacetyl Ganoderic Acid F (DeGA F) | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB | [4] |
| Ganoderic Acid A (GAA) | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified | Farnesoid X Receptor (FXR) | [5][6] |
| Ganoderic Acid A (GAA) | Primary mouse microglia | Lipopolysaccharide (LPS) | IL-1β, IL-6, TNF-α | Concentration-dependent | NF-κB | [7][8] |
| Ganoderic Acid A (GAA) | Human Nucleus Pulposus Cells | Interleukin-1β (IL-1β) | NO, PGE2, iNOS, COX-2 | Not specified | NF-κB | [9] |
| Ganoderic Acids (GA mixture) | RAW264.7, BMDMs | Lipopolysaccharide (LPS) | IL-6, IL-1β, MCP-1 | 1 - 25 µg/mL | TLR4/MyD88/NF-κB | [10] |
| Ganoderic Acid C1 (GAC1) | RAW 264.7 (macrophages) | Lipopolysaccharide (LPS) | TNF-α | IC50 = 24.5 µg/mL | MAPK, NF-κB, AP-1 | [11] |
| Ganoderic Acid Me (GA-Me) | MDA-MB-231 (breast cancer) | Tumor Necrosis Factor-α (TNF-α) | c-Myc, Cyclin D1, Bcl-2, MMP-9, VEGF, IL-6, IL-8 | Not specified | NF-κB | [12] |
| Ganoderic Acids (GA mixture) | NRK-52E (rat kidney epithelial) | Hypoxia/Reoxygenation (H/R) | IL-6, COX-2, iNOS | 3.125 - 50 µg/mL | TLR4/MyD88/NF-κB | [13] |
Table 2: In Vivo Anti-inflammatory Activity of Ganoderic Acids
| Ganoderic Acid | Animal Model | Inflammatory Condition | Key Inhibited Mediators | Dosage | Key Signaling Pathway(s) | Reference(s) |
| Deacetyl Ganoderic Acid F (DeGA F) | Zebrafish | LPS-induced inflammation | NO | ≤100 µg/mL | Not specified | [4] |
| Deacetyl Ganoderic Acid F (DeGA F) | Mice | LPS-induced neuroinflammation | TNF-α, IL-6 | Not specified | NF-κB | [4] |
| Ganoderic Acids (GA mixture) | ApoE-/- Mice | High-cholesterol diet-induced atherosclerosis | M1 macrophage polarization | 5 and 25 mg/kg/d | TLR4/MyD88/NF-κB | [10] |
| Ganoderic Acids (GA mixture) | Mice | Dextran Sulfate Sodium (DSS)-induced ulcerative colitis | TNF-α, IL-1β, IL-6, MPO | Not specified | Not specified | [14] |
| Ganoderic Acid A (GAA) | Mice | Carbon tetrachloride-induced nephrotoxicity | Not specified | 25 and 50 mg/kg | JAK/STAT3, RhoA/ROCK | [15] |
| Ganoderic Acid C2 (GAC2) | Mice | Cyclophosphamide-induced immunosuppression | Modulates TNF-α, IL-12, IL-4, IFN-γ | 20 or 40 mg/kg | Not specified | [16] |
Key Signaling Pathways in Ganoderic Acid-Mediated Anti-inflammation
Ganoderic acids exert their anti-inflammatory effects by modulating several critical intracellular signaling cascades. The most frequently implicated pathways are the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.
1. The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB.[4] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[4][13]
Several ganoderic acids, including Deacetyl Ganoderic Acid F, Ganoderic Acid A, and general GA mixtures, have been shown to inhibit this pathway.[4][7][10] They can interfere with the phosphorylation of IKK and IκB, preventing NF-κB's nuclear translocation and subsequent gene activation.[4]
Caption: Inhibition of the LPS-induced NF-κB pathway by Ganoderic Acids.
2. The MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are another family of proteins that regulate inflammatory responses. The MAPK family includes ERK, JNK, and p38. External stimuli can activate these kinases, which in turn phosphorylate transcription factors like AP-1, leading to the expression of inflammatory genes. Ganoderic Acid C1 and Ganoderic Acid A have been shown to suppress inflammation by down-regulating MAPK signaling pathways.[11][17][18]
Caption: Ganoderic Acid-mediated inhibition of the MAPK signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of ganoderic acids.
1. Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW264.7 or murine microglial cell line BV-2 are commonly used.[4][19]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: Cells are seeded in plates (e.g., 96-well or 6-well plates) and allowed to adhere. They are then pre-treated with various concentrations of the test ganoderic acid for a specified time (e.g., 1 hour). Following pre-treatment, cells are stimulated with an inflammatory agent like LPS (e.g., 200 ng/mL to 1 µg/mL) for a designated period (e.g., 24 hours).[4][19]
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment, collect 100 µL of the cell culture medium.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the medium in a 96-well plate.[4]
-
Incubate the mixture for 15 minutes at 37°C.[4]
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.
-
3. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-6).[4]
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific to the target cytokine.
-
After incubation and washing, a detection antibody conjugated to an enzyme is added, followed by a substrate.
-
The colorimetric change is measured using a microplate reader, and the concentration is calculated from a standard curve.
-
4. Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, p-IκB, p-p65, p-p38).[19]
-
Procedure:
-
Protein Extraction: After treatment, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific binding, then incubated with a primary antibody specific to the target protein overnight at 4°C. After washing, it is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using image analysis software.
-
Caption: A typical experimental workflow for in vitro anti-inflammatory assays.
Conclusion
The available data strongly support the anti-inflammatory properties of various ganoderic acids. While many share the common mechanism of inhibiting the NF-κB pathway, others exhibit unique activities, such as the activation of the FXR receptor by Ganoderic Acid A or the potent inhibition of MAPK pathways by Ganoderic Acid C1.[5][11] Deacetyl Ganoderic Acid F has demonstrated efficacy both in vitro and in vivo, highlighting its therapeutic potential.[4] The choice of a specific ganoderic acid for further development would depend on the targeted inflammatory condition and the specific molecular pathways involved. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to further investigate and compare these promising natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]
- 3. Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of ganoderic acid A on lipopolysaccharide-induced proinflammatory cytokine release from primary mouse microglia cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ganoderic Acids Prevent Renal Ischemia Reperfusion Injury by Inhibiting Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-oxidant, anti-inflammatory and anti-fibrosis effects of ganoderic acid A on carbon tetrachloride induced nephrotoxicity by regulating the Trx/TrxR and JAK/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ganoderic Acid A Inhibits High Glucose-Induced Oxidative Stress and Extracellular Matrix Accumulation in Rat Glomerular Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Unraveling the Anti-Tumor Potential of 7-Oxo-ganoderic Acid Z: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led researchers to explore the therapeutic potential of natural compounds. Among these, triterpenoids from the medicinal mushroom Ganoderma lucidum, known as ganoderic acids, have emerged as promising candidates. This guide focuses on validating the anti-tumor mechanism of a specific triterpenoid, 7-Oxo-ganoderic acid Z, by comparing its performance with other well-researched ganoderic acids. Due to the limited specific data on this compound, this comparison will draw upon the broader understanding of the anti-tumor activities of the ganoderic acid family to provide a framework for future research and validation.
Overview of Ganoderic Acids as Anti-Tumor Agents
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are significant bioactive components of Ganoderma lucidum.[1] These compounds have been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer effects.[2] Their anti-tumor properties are exerted through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[1][2] While numerous ganoderic acids have been identified, research has predominantly focused on a few, such as Ganoderic Acid A, T, and DM, leaving the specific mechanisms of others, like this compound, less understood.
Comparative Efficacy of Ganoderic Acids
The anti-proliferative activity of ganoderic acids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Oxo-ganoderic acid Z2 | H460 (Lung Cancer) | 43.1 | [3] |
| Ganoderic Acid Y | H460 (Lung Cancer) | 22.4 | [3] |
| Ganoderic Acid A | HepG2 (Liver Cancer) | 187.6 (24h), 203.5 (48h) | [4] |
| Ganoderic Acid A | SMMC7721 (Liver Cancer) | 158.9 (24h), 139.4 (48h) | [4] |
| Ganoderic Acid T | 95-D (Lung Cancer) | Not specified in µM | [5] |
| Ganoderic Acid DM | PC-3 (Prostate Cancer) | Not specified in µM | [6] |
| Ganoderic Acid DM | LnCaP (Prostate Cancer) | Not specified in µM | [6] |
Note: The IC50 values can vary depending on the cell line, exposure time, and experimental conditions.
Based on the available data, 7-Oxo-ganoderic acid Z2 demonstrates inhibitory activity against lung cancer cells, although it appears less potent than Ganoderic Acid Y in the same study.[3] A direct comparison with other ganoderic acids is challenging due to the use of different cell lines and experimental setups.
Key Anti-Tumor Mechanisms of Ganoderic Acids
The anti-cancer effects of ganoderic acids are primarily attributed to three interconnected mechanisms: induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Ganoderic acids have been shown to trigger apoptosis through various signaling pathways.
References
- 1. Ganoderma: insights into anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Active Compounds of Ganoderma lucidum and Their Anticancer Effects: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Oxo-ganoderic acid Z2 | CAS:1446104-52-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Ganoderic Acids: HPLC vs. UPLC-MS
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of ganoderic acids, the bioactive triterpenoids from Ganoderma species, is crucial for quality control, pharmacological studies, and the development of new therapeutics. High-Performance Liquid Chromatography (HPLC) with UV detection has traditionally been the workhorse for this application. However, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as a powerful alternative, offering significant advantages in sensitivity and specificity. This guide provides a comprehensive cross-validation of these two analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.
At a Glance: Key Performance Metrics
The choice between HPLC and UPLC-MS for ganoderic acid analysis often comes down to a trade-off between the robustness and accessibility of HPLC and the superior sensitivity and specificity of UPLC-MS. The following table summarizes the key performance metrics for the analysis of various ganoderic acids using both techniques, compiled from published validation studies.
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.998[1][2] | >0.998[3][4] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL[1][5] | 0.66 - 6.55 µg/kg[3][4] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL[5] | 2.20 - 21.84 µg/kg[3][4] |
| Precision (RSD) | Intra-day: 0.81-3.20%[5]Inter-day: 0.40-3.67%[5] | Intra-day: <6.8%[3][4]Inter-day: <8.1%[3][4] |
| Accuracy/Recovery | 97.09 - 100.79%[5] | 89.1 - 114.0%[3][4] |
Experimental Workflows
The general workflow for the analysis of ganoderic acids involves sample preparation, chromatographic separation, detection, and data analysis. The key differences between the HPLC and UPLC-MS workflows lie in the separation efficiency and the detection method.
Figure 1. Generalized experimental workflows for HPLC and UPLC-MS analysis of ganoderic acids.
Detailed Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate quantification. The following sections provide representative experimental methodologies for both HPLC and UPLC-MS analysis of ganoderic acids, based on established literature.
HPLC-UV Method for Ganoderic Acid Analysis
This method is suitable for the quantification of major ganoderic acids and for routine quality control.
-
Sample Preparation : Pulverized Ganoderma samples are typically extracted with an organic solvent such as ethanol or methanol, often facilitated by ultrasonication. The resulting extract is then filtered prior to injection.[1][6]
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column is commonly used (e.g., Agilent Zorbax C18, 250 mm x 4.6 mm, 5 µm).[2][7][8]
-
Mobile Phase : A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., 0.1-0.5% acetic acid or formic acid in water) and an organic solvent like acetonitrile or methanol.[2][7][8][9]
-
Flow Rate : A typical flow rate is around 0.6-1.0 mL/min.[2][7]
-
Detection : UV detection is commonly set at a wavelength between 243 nm and 254 nm, where ganoderic acids exhibit significant absorbance.[1][2][7]
-
UPLC-MS/MS Method for Ganoderic Acid Analysis
This method provides high sensitivity and selectivity, making it ideal for the analysis of a wide range of ganoderic acids, including those present at low concentrations.
-
Sample Preparation : Sample preparation is similar to that for HPLC, involving solvent extraction and filtration.[8]
-
Chromatographic Conditions :
-
Column : A sub-2 µm particle size C18 column is used to achieve high resolution and rapid separations (e.g., ACQUITY UPLC BEH C18, 1.7 µm).[3][4][10]
-
Mobile Phase : A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is common.[3][4][10]
-
Flow Rate : The flow rate is typically lower than in HPLC, around 0.3-0.4 mL/min.[10]
-
-
Mass Spectrometry Conditions :
-
Ionization : Electrospray ionization (ESI) in negative mode is often used for the analysis of acidic compounds like ganoderic acids.[3][4] However, some studies have found atmospheric pressure chemical ionization (APCI) to provide more stable signals for certain ganoderic acids.[8]
-
Detection : Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions for each ganoderic acid.[3][4][10]
-
Comparative Analysis
Sensitivity and Selectivity
UPLC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.[3][4] The LOD for UPLC-MS/MS can be in the µg/kg range, whereas for HPLC-UV it is typically in the µg/mL range.[1][3][4][5] This enhanced sensitivity allows for the detection and quantification of minor ganoderic acids that may be present at very low concentrations.
Furthermore, the selectivity of UPLC-MS/MS, particularly when using MRM mode, is far superior to that of HPLC-UV. Co-eluting compounds that may interfere with the quantification in HPLC-UV can be resolved by the mass spectrometer based on their unique mass-to-charge ratios and fragmentation patterns.[8] This is a critical advantage when analyzing complex matrices like crude extracts of Ganoderma.
Speed and Resolution
The use of sub-2 µm particles in UPLC columns allows for faster separations and higher peak resolution compared to conventional HPLC. This results in shorter run times and improved separation of closely related ganoderic acid isomers.
Cost and Complexity
HPLC-UV systems are generally less expensive to purchase and maintain than UPLC-MS systems. The operation of an HPLC-UV system is also typically more straightforward, requiring less specialized training. UPLC-MS instruments are more complex and require a higher level of expertise for operation, maintenance, and data interpretation.
Conclusion
Both HPLC-UV and UPLC-MS are valuable techniques for the analysis of ganoderic acids. The choice of method should be guided by the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for the routine quality control of major ganoderic acids in Ganoderma raw materials and extracts.
-
UPLC-MS/MS is the preferred method for comprehensive profiling of ganoderic acids, analysis of trace-level compounds, and research applications where high sensitivity and specificity are paramount. Its ability to handle complex matrices and provide structural information makes it an invaluable tool in drug discovery and metabolomics studies.
For laboratories conducting a wide range of analyses, having access to both techniques would be ideal to leverage the strengths of each platform. As the field of natural product research continues to evolve, the application of advanced analytical techniques like UPLC-MS will undoubtedly play an increasingly important role in unlocking the full therapeutic potential of ganoderic acids.
References
- 1. The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi) [mdpi.com]
- 2. dl.begellhouse.com [dl.begellhouse.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ganoderma-market.com [ganoderma-market.com]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of the 7-Oxo Moiety in Ganoderic Acids: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of 7-oxo substituted ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, reveals critical insights into their structure-activity relationships (SAR). This guide provides researchers, scientists, and drug development professionals with a comparative overview of their anti-cancer, cholesterol-lowering, and aldose reductase inhibitory activities, supported by experimental data and detailed methodologies. The inclusion of a 7-oxo functional group is shown to significantly modulate the biological potency of these natural products, offering a promising avenue for the development of novel therapeutics.
Comparative Biological Activities of 7-Oxo Substituted Ganoderic Acids
The presence of an oxygen function at the C-7 position of the ganoderic acid scaffold plays a crucial role in defining their bioactivity. The following tables summarize the inhibitory concentrations (IC50) of various 7-oxo substituted ganoderic acids against different cancer cell lines and key enzymes.
Table 1: In Vitro Cytotoxicity of 7-Oxo Ganoderic Acids Against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7-oxo-ganoderic acid Z | Lung (H460) | 43.1[1] | [1] |
| Ganoderic acid Y | Lung (H460) | 22.4[1] | [1] |
| Ganoderic acid DM | Breast (MCF-7) | ~50 | [2] |
Note: A lower IC50 value indicates greater potency.
Table 2: Inhibition of HMG-CoA Reductase by 7-Oxo Ganoderic Acids
| Compound | IC50 (µM) | Reference |
| A sterol with 7-oxo and 15α-hydroxy groups | Potent inhibition at 40 µM | [3] |
Note: HMG-CoA reductase is the rate-limiting enzyme in cholesterol biosynthesis.
Table 3: Aldose Reductase Inhibitory Activity of Ganoderic Acids
| Compound | Key Structural Feature for Activity | Reference |
| Ganoderic acid C2 | OH at C-3, C-7, and C-15 | [4] |
| Ganoderenic acid A | Free carboxyl group | [5] |
Note: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. While specific IC50 values for 7-oxo substituted ganoderic acids in a comparative context are limited in the reviewed literature, the importance of the oxygenation pattern, including at C-7, is highlighted.
Key Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10^3 - 1x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 7-oxo substituted ganoderic acids for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.
HMG-CoA Reductase Inhibition Assay
This assay measures the inhibition of HMG-CoA reductase activity by monitoring the oxidation of NADPH to NADP+.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, NADPH, HMG-CoA, and the test compound.
-
Enzyme Addition: Initiate the reaction by adding HMG-CoA reductase enzyme.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time at 37°C.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of NADPH consumption in the presence and absence of the inhibitor.
Aldose Reductase Inhibition Assay
This assay determines the inhibitory effect of compounds on aldose reductase activity.
-
Enzyme Preparation: Prepare a crude enzyme solution from rat lens homogenate.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, NADPH, the substrate (DL-glyceraldehyde), and the test compound.
-
Reaction Initiation: Start the reaction by adding the enzyme preparation.
-
Absorbance Measurement: Measure the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Inhibition Calculation: Calculate the percentage of inhibition by comparing the enzyme activity with and without the inhibitor.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To further elucidate the structure-activity relationship of 7-oxo substituted ganoderic acids, their interaction with key cellular signaling pathways and the general experimental workflow for their evaluation are visualized below using the DOT language.
Experimental Workflow for Screening Ganoderic Acids
Caption: Experimental workflow for the discovery of bioactive ganoderic acids.
Putative p53 Signaling Pathway Activation by 7-Oxo Ganoderic Acids
Ganoderic acids have been shown to induce apoptosis through the p53 pathway. While direct studies on 7-oxo variants are emerging, a plausible mechanism involves the activation of p53, leading to cell cycle arrest and apoptosis. Ganoderic acid DM, for instance, activates the p53 pathway.[6]
Caption: Proposed p53 pathway activation by 7-oxo ganoderic acids.
Inhibition of NF-κB Signaling Pathway by 7-Oxo Ganoderic Acids
Certain ganoderic acids exert anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by 7-oxo ganoderic acids.
This comparative guide underscores the significance of the 7-oxo substitution in modulating the biological activities of ganoderic acids. The presented data and experimental protocols provide a valuable resource for the scientific community to advance the research and development of these promising natural compounds into next-generation therapeutics.
References
- 1. 7-Oxo-ganoderic acid Z2 | CAS:1446104-52-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderic acid and its derivatives as cholesterol synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of ganoderma acids from Ganoderma lucidum as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of aldose reductase in vitro by constituents of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity of Commercially Available 7-Oxo-ganoderic Acid Z
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of commercially available 7-Oxo-ganoderic acid Z, a bioactive triterpenoid isolated from Ganoderma species. Ensuring the purity of this compound is critical for accurate pharmacological studies and potential therapeutic development. This document outlines detailed experimental protocols for comparative analysis and presents hypothetical data to illustrate the expected outcomes.
Introduction
This compound is a lanostanoid triterpene that has garnered significant interest for its potential pharmacological activities.[1][2] As with any bioactive compound intended for research or drug development, the purity of the commercially sourced material is of paramount importance. Impurities can lead to erroneous experimental results and potentially confounding biological effects. This guide details a systematic approach to compare and validate the purity of this compound from different commercial vendors using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
A robust analytical workflow is essential for the accurate determination of purity. The following protocols are adapted from established methods for the analysis of ganoderic acids.[3][4][5]
Sample Preparation
Standard stock solutions of this compound from different commercial suppliers (referred to as Supplier A, Supplier B, and Supplier C) are prepared.
-
Materials:
-
This compound powder from each supplier.
-
Methanol (HPLC grade).
-
Analytical balance.
-
Volumetric flasks.
-
-
Protocol:
-
Accurately weigh approximately 1 mg of this compound from each supplier.
-
Dissolve the weighed powder in 1 mL of methanol to prepare a stock solution of 1 mg/mL.[6]
-
Sonicate the solutions for 10 minutes to ensure complete dissolution.
-
Prepare working solutions by diluting the stock solutions with methanol to a final concentration of 100 µg/mL.
-
Filter the working solutions through a 0.45 µm syringe filter before injection into the HPLC system.
-
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC-UV is a standard method for quantifying the purity of non-volatile compounds.
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid in water.[4][7]
-
Gradient Program:
-
0-10 min: 30% Acetonitrile
-
10-25 min: 30-60% Acetonitrile
-
25-35 min: 60-90% Acetonitrile
-
35-40 min: 90% Acetonitrile
-
40-45 min: 90-30% Acetonitrile
-
45-50 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 10 µL.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is employed for the identification of the main compound and any potential impurities based on their mass-to-charge ratio (m/z).
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Same as the HPLC-UV method described above.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350°C.
-
Nebulizer Pressure: 35 psi.
-
Data Presentation and Comparison
The purity of this compound from each supplier is determined by the percentage of the main peak area relative to the total peak area in the HPLC chromatogram. The identity is confirmed by the mass-to-charge ratio obtained from the LC-MS analysis.
Table 1: Comparative Purity Analysis of Commercial this compound
| Supplier | Retention Time (min) | Purity by HPLC-UV (%) | [M+H]⁺ (m/z) |
| Supplier A | 28.5 | 98.7 | 471.3 |
| Supplier B | 28.5 | 95.2 | 471.3 |
| Supplier C | 28.5 | 99.5 | 471.3 |
Note: The expected [M+H]⁺ for this compound (C₃₀H₄₆O₄) is approximately 471.34.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the systematic workflow for validating the purity of commercially sourced this compound.
Caption: Workflow for purity validation of this compound.
Hypothetical Signaling Pathway Involvement
This compound has been reported to interact with key cellular signaling pathways, such as NF-κB and MAPK, which are involved in inflammation and oxidative stress responses.[1] The following diagram depicts a simplified representation of these interactions.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
This guide provides a standardized methodology for the comparative purity analysis of commercially available this compound. By employing the described HPLC-UV and LC-MS protocols, researchers can independently verify the quality of their purchased compounds, ensuring the reliability and reproducibility of their scientific findings. Based on the hypothetical data, Supplier C provided the this compound with the highest purity. It is recommended to request a certificate of analysis from the supplier and to perform in-house quality control to confirm the identity and purity of critical reagents.
References
- 1. This compound | 929248-72-6 | EMB24872 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 4. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102721764B - Method for measuring ganoderic acid A, B, C2 content in ganoderma lucidum alcohol extract - Google Patents [patents.google.com]
- 8. This compound | C30H46O4 | CID 71461154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unmasking the Molecular Targets of 7-Oxo-ganoderic acid Z: A Proteomics-Driven Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 7-Oxo-ganoderic acid Z and outlines a proteomics-based strategy for the definitive identification of its molecular targets. This document synthesizes current knowledge and presents detailed experimental protocols to facilitate further investigation into the therapeutic potential of this bioactive triterpenoid.
This compound is a bioactive compound isolated from the medicinal mushroom Ganoderma lucidum (Reishi)[1]. This and other related ganoderic acids are known for a variety of pharmacological activities, including the modulation of inflammatory pathways and antioxidant properties[1]. While preliminary studies suggest its potential in treating conditions like cancer and metabolic disorders, a comprehensive understanding of its mechanism of action requires the precise identification of its molecular targets within the cell[1]. This guide proposes a robust proteomics workflow to achieve this and compares the known attributes of this compound with other relevant compounds.
Comparative Analysis of Bioactive Ganoderic Acids
While specific proteomics data for this compound is not yet available in the public domain, we can draw comparisons with other well-characterized ganoderic acids to infer potential mechanisms and highlight the need for direct target identification. The following table summarizes the reported activities of this compound and its analogues.
| Compound | Reported Biological Activity | Known Molecular Targets/Pathways | IC50 Values |
| This compound | Modulates inflammatory and oxidative stress responses[1]. Potential anti-tumor activity[2]. | Interacts with NF-κB and MAPK pathways[1]. | H460 (lung cancer cell line): 43.1 µmol/L (for the related compound 7-Oxo-ganoderic acid Z2)[2] |
| Ganoderic Acid A | Anti-inflammatory, antioxidant, antitumor, hepatoprotective, and neuroprotective effects[3]. Ameliorates lipid metabolism[4]. | Regulates NF-κB, JAK/STAT, TLR4, Nrf2, PI3K/AKT, mTOR, and MAPK signaling pathways[3]. | Not specified in the provided results. |
| Ganoderic Acid D | Induces G2/M cell cycle arrest and apoptosis in cancer cells. | 14-3-3 protein family, annexin A5, aminopeptidase B. | HeLa (cervical cancer cell line): 17.3 +/- 0.3 µM[5]. |
| Ganoderic Acid DM | Induces apoptosis in cancer cells with minimal toxicity to normal cells. | Targets cellular processes like apoptosis, cell cycle regulation, and angiogenesis. | Not specified in the provided results. |
Proposed Proteomics Workflow for Target Identification
To definitively identify the molecular targets of this compound, a multi-pronged proteomics approach is recommended. The following workflow combines affinity purification with mass spectrometry for direct target identification and thermal shift assays for target engagement validation.
Experimental Protocols
1. Affinity Purification-Mass Spectrometry (AP-MS)
-
Objective: To isolate proteins that directly bind to this compound.
-
Methodology:
-
Ligand Immobilization: Covalently couple this compound to NHS-activated sepharose beads. A control experiment with beads alone should be run in parallel.
-
Cell Lysate Preparation: Culture and harvest a relevant human cell line (e.g., H460 lung cancer cells). Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Affinity Chromatography: Incubate the cell lysate with the this compound-coupled beads and control beads.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
Elution: Elute the bound proteins using a competitive ligand or by changing the pH or ionic strength of the buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel trypsin digestion. Analyze the resulting peptides by LC-MS/MS. Identify the proteins by searching the MS/MS data against a human protein database.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with its target proteins in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blot or mass spectrometry to determine the thermal stability of the target protein(s) in the presence and absence of the compound. An increase in thermal stability indicates target engagement.
-
Known Signaling Pathway Modulation
Ganoderic acids are known to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway. The diagram below illustrates the canonical NF-κB signaling cascade, a likely target for this compound.
Future Directions
The identification of the direct molecular targets of this compound is a critical step in validating its therapeutic potential. The proteomics-based approaches outlined in this guide provide a clear and robust framework for achieving this goal. By comparing its target profile with those of other ganoderic acids, researchers can gain a deeper understanding of its unique mechanism of action and accelerate its development as a potential therapeutic agent. The integration of chemical proteomics, affinity-based methods, and target engagement assays will be instrumental in de-risking its progression through the drug discovery pipeline.
References
- 1. This compound | 929248-72-6 | EMB24872 [biosynth.com]
- 2. 7-Oxo-ganoderic acid Z2 | CAS:1446104-52-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A from Ganoderma lucidum ameliorates lipid metabolism and alters gut microbiota composition in hyperlipidemic mice fed a high-fat diet - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Proteomics characterization of the cytotoxicity mechanism of ganoderic acid D and computer-automated estimation of the possible drug target network - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 7-Oxo-ganoderic acid Z
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 7-Oxo-ganoderic acid Z, a triterpenoid compound. The following procedures are based on general laboratory safety protocols for acidic organic compounds and should be performed in accordance with all local, state, and federal regulations.
Summary of Key Data
For quick reference, the following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C30H46O4 |
| Molecular Weight | 470.7 g/mol [1] |
| Appearance | Solid (assumed) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] |
| CAS Number | 929248-72-6 |
Disposal Protocol
The primary method for the disposal of this compound is through neutralization of its acidic functional group, followed by disposal as aqueous waste, provided it is not contaminated with other hazardous materials.
Materials Required:
-
This compound waste
-
Sodium bicarbonate (NaHCO3)
-
pH indicator strips or a calibrated pH meter
-
Appropriate solvent (e.g., ethanol, DMSO) if the waste is in solid form
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Step-by-Step Neutralization and Disposal Procedure:
-
Preparation:
-
Ensure all work is conducted in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable organic solvent in which it is soluble (e.g., ethanol, DMSO).
-
-
Neutralization:
-
Place the beaker or flask containing the dissolved this compound solution on a stir plate and add a stir bar.
-
Slowly and carefully add a 5-10% aqueous solution of sodium bicarbonate to the stirring solution. The carboxylic acid group will react with the bicarbonate to produce carbon dioxide gas, so effervescence is expected. Add the bicarbonate solution gradually to control the rate of gas evolution and prevent foaming over.
-
Continue adding the sodium bicarbonate solution incrementally while monitoring the pH of the mixture using pH indicator strips or a pH meter.
-
The target pH for neutralization is between 6.0 and 8.0.[3] Once this pH range is achieved and stable, the neutralization is complete.
-
-
Disposal:
-
Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other substances that are prohibited from drain disposal.
-
Always consult and adhere to your institution's specific guidelines and local regulations for aqueous waste disposal.
-
If the original waste was dissolved in a significant amount of organic solvent, it may need to be collected as hazardous waste. Check your local regulations for the permissible amount of organic solvent in aqueous waste.
-
-
Decontamination:
-
Thoroughly clean all glassware and equipment used in the disposal process with an appropriate detergent and water.
-
Experimental Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory personnel can minimize risks and ensure environmental responsibility.
References
Essential Safety and Logistical Information for Handling 7-Oxo-ganoderic acid Z
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like 7-Oxo-ganoderic acid Z is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans necessary for working with this bioactive triterpenoid.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is the first step in safe handling.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₄ | [1] |
| Molecular Weight | 470.68 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Desiccate at -20°C | [2] |
Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is recommended, drawing from guidelines for handling powdered bioactive compounds and extracts from Ganoderma lucidum.[3][4]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves.[3][5] |
| Eye Protection | Safety Glasses/Goggles | Tightly fitting safety goggles with side-shields.[3][4] |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Respirator | Use a suitable respirator if dust formation is likely or if working outside a ventilated enclosure.[4] |
Note: Always work in a well-ventilated area, preferably within a fume hood, when handling the powdered form of this compound to minimize inhalation risk.[3][4]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound in a laboratory setting is crucial to prevent contamination and ensure personnel safety.
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all weighing and initial dilutions of the powdered compound within a certified chemical fume hood to control dust.[3][4]
-
Use anti-static weigh paper or a weighing boat to prevent dispersal of the fine powder.
2. Dissolution:
-
Based on its solubility profile, select an appropriate solvent (e.g., DMSO, Chloroform).[2]
-
Add the solvent slowly to the vessel containing the weighed this compound.
-
Cap the vessel securely and mix gently by inversion or with a vortex mixer until fully dissolved. Avoid splashing.
3. Storage of Solutions:
-
Store stock solutions in clearly labeled, tightly sealed containers.
-
Follow the recommended storage condition of -20°C for long-term stability.[2]
4. Experimental Use:
-
When using the compound in experiments, maintain the use of appropriate PPE.
-
Avoid direct contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.
Emergency Procedures: First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect any unused powdered compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions and solvent rinses in a separate, labeled hazardous waste container for organic solvents. Do not pour down the drain.[6][7]
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Bioactive Compound," "Chemical Waste").
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9] Follow all local, state, and federal regulations for chemical waste disposal.[8]
Visual Guidance
To further clarify the procedural flow, the following diagrams illustrate the key workflows for handling and disposal.
References
- 1. This compound | C30H46O4 | CID 71461154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Oxo-ganoderic acid Z2 | CAS:1446104-52-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. jmnspecialties.com [jmnspecialties.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
